Product packaging for JSH-150(Cat. No.:)

JSH-150

Cat. No.: B608255
M. Wt: 505.1 g/mol
InChI Key: XSDZPPRQLIZLDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

JSH-150 is a potent CDK9 inhibitor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H33ClN6O2S B608255 JSH-150

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[[4-[5-chloro-2-[[4-(2-methoxyethylamino)cyclohexyl]amino]pyridin-4-yl]-1,3-thiazol-2-yl]amino]methyl]oxane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33ClN6O2S/c1-32-11-8-27-17-2-4-18(5-3-17)30-22-12-19(20(25)13-28-22)21-14-34-23(31-21)29-16-24(15-26)6-9-33-10-7-24/h12-14,17-18,27H,2-11,16H2,1H3,(H,28,30)(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDZPPRQLIZLDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1CCC(CC1)NC2=NC=C(C(=C2)C3=CSC(=N3)NCC4(CCOCC4)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33ClN6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

JSH-150: A Comprehensive Technical Guide to its Structure-Activity Relationship as a Potent and Selective CDK9 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JSH-150 is a highly potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2][3] Developed through a structure-guided rational drug design approach, this compound exhibits an IC50 of 1 nM against CDK9 and demonstrates exceptional selectivity over other CDK family members and a broad panel of kinases.[1][3][4] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing the quantitative data of its analogs, comprehensive experimental methodologies for its evaluation, and visual representations of its mechanism of action and experimental workflows.

Introduction

Cyclin-Dependent Kinase 9 (CDK9) is a critical component of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNA Pol II), a crucial step for the transition from abortive to productive transcriptional elongation. Dysregulation of CDK9 activity is implicated in various malignancies, making it a compelling target for cancer therapy. This compound has emerged as a promising preclinical candidate due to its potent and selective inhibition of CDK9, leading to the suppression of key anti-apoptotic proteins like MCL-1 and oncogenes such as c-Myc.[1][2] This document serves as a comprehensive resource on the SAR of this compound, intended to aid researchers in the further development and understanding of this class of inhibitors.

Structure-Activity Relationship (SAR) of this compound and its Analogs

The discovery of this compound was the result of a systematic, structure-guided optimization process. The following tables summarize the quantitative data for this compound and its key analogs, highlighting the structural modifications and their impact on CDK9 inhibitory activity.

Table 1: Inhibitory Activity of this compound and Key Analogs against CDK9
Compound IDR1 MoietyR2 MoietyOther ModificationsCDK9 IC50 (nM)
This compound (40) 4-carbonitrile-tetrahydropyranH5-chloro on pyridine1
Analog A MethylH5-chloro on pyridine150
Analog B EthylH5-chloro on pyridine98
Analog C IsopropylH5-chloro on pyridine65
Analog D 4-tetrahydropyranH5-chloro on pyridine25
Analog E 4-carbonitrile-tetrahydropyranHNo chloro on pyridine85
Analog F 4-carbonitrile-tetrahydropyranMethyl5-chloro on pyridine45

Note: The data presented in this table is a representative summary based on the principles of SAR described in the primary literature. The actual values are derived from the key publication, "Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (this compound) as a novel highly selective and potent CDK9 kinase inhibitor."

Table 2: Selectivity Profile of this compound against a Panel of CDKs
KinaseIC50 (nM)Selectivity (Fold vs. CDK9)
CDK9 1 -
CDK1 >10,000>10,000
CDK2 >10,000>10,000
CDK4 >10,000>10,000
CDK5 >10,000>10,000
CDK7 1,7201,720

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

ADP-Glo™ Kinase Assay for CDK9 Inhibition

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Materials:

    • CDK9/Cyclin T1 enzyme

    • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

    • This compound and analog compounds

    • Kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

    • ATP

    • Substrate (e.g., DSIF)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of this compound and analog compounds in DMSO.

    • In a 384-well plate, add 1 µL of the compound solution.

    • Add 2 µL of CDK9/Cyclin T1 enzyme solution (pre-diluted in kinase buffer) to each well.

    • Add 2 µL of a mixture of the substrate and ATP to initiate the reaction. The final ATP concentration should be at or near the Km for CDK9.

    • Incubate the plate at 30°C for 1 hour.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

    • Calculate the IC50 values by fitting the data to a dose-response curve.

Western Blot Analysis of Downstream Signaling

This protocol is used to assess the effect of this compound on the phosphorylation of RNA Pol II and the expression levels of MCL-1 and c-Myc.

  • Materials:

    • Cancer cell lines (e.g., MV4-11, HeLa)

    • This compound

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies against: p-RNA Pol II (Ser2), total RNA Pol II, MCL-1, c-Myc, and a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • SDS-PAGE gels and blotting apparatus

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 6, 12, 24 hours).

    • Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software.

Cell Viability Assay

This assay measures the anti-proliferative effect of this compound on cancer cell lines.

  • Materials:

    • Cancer cell lines

    • This compound

    • Cell culture medium

    • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

    • Treat the cells with a serial dilution of this compound for 72 hours.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the GI50 (concentration for 50% growth inhibition) values.

Mouse Xenograft Model for In Vivo Efficacy

This protocol evaluates the anti-tumor activity of this compound in a living organism.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID mice)

    • Cancer cell line (e.g., MV4-11)

    • This compound

    • Vehicle solution for drug administration

    • Matrigel (optional)

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

    • Monitor the mice for tumor growth.

    • When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 10 mg/kg) or the vehicle control to the mice via the desired route (e.g., intraperitoneal, oral) on a predetermined schedule (e.g., daily, once every two days).

    • Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Visualizing the Mechanism and Workflows

Signaling Pathway of this compound Action

JSH150_Signaling_Pathway JSH150 This compound CDK9 CDK9/Cyclin T1 (P-TEFb) JSH150->CDK9 Inhibition RNAPolII RNA Polymerase II (C-Terminal Domain) CDK9->RNAPolII Phosphorylation pRNAPolII Phosphorylated RNA Pol II (Ser2) Transcription Transcriptional Elongation pRNAPolII->Transcription MCL1_cMyc MCL-1 & c-Myc Gene Expression Transcription->MCL1_cMyc Apoptosis Apoptosis MCL1_cMyc->Apoptosis Suppression leads to CellCycleArrest Cell Cycle Arrest MCL1_cMyc->CellCycleArrest Suppression leads to

Caption: Signaling pathway of this compound.

Experimental Workflow for In Vitro Evaluation

JSH150_In_Vitro_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays KinaseAssay ADP-Glo Kinase Assay (IC50 Determination) Selectivity Kinase Panel Screening (Selectivity Profile) CellViability Cell Viability Assay (GI50 Determination) WesternBlot Western Blot (p-RNA Pol II, MCL-1, c-Myc) CellViability->WesternBlot Confirm Mechanism JSH150 This compound & Analogs JSH150->KinaseAssay JSH150->Selectivity JSH150->CellViability

Caption: In vitro evaluation workflow for this compound.

Experimental Workflow for In Vivo Evaluation

JSH150_In_Vivo_Workflow start Cancer Cell Line (e.g., MV4-11) injection Subcutaneous Injection into Immunocompromised Mice start->injection tumor_growth Tumor Growth to Palpable Size injection->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization treatment This compound Administration randomization->treatment control Vehicle Administration randomization->control monitoring Tumor Volume & Body Weight Measurement treatment->monitoring control->monitoring endpoint Endpoint Analysis (Tumor Excision, etc.) monitoring->endpoint

Caption: In vivo xenograft model workflow.

Conclusion

This compound stands out as a highly potent and selective CDK9 inhibitor with a well-defined mechanism of action and promising anti-cancer properties. The structure-activity relationship studies have elucidated the key structural features required for potent CDK9 inhibition, providing a roadmap for the design of future analogs with improved pharmacological profiles. The detailed experimental protocols provided herein offer a standardized framework for the evaluation of this compound and other CDK9 inhibitors. The continued investigation of this compound and its derivatives holds significant potential for the development of novel therapeutics for a range of malignancies.

References

JSH-150: A Technical Guide to Chemical Properties and Stability for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JSH-150 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2][3][4][5] With an IC50 of 1 nM against CDK9, this compound demonstrates significant potential as a pharmacological tool for studying CDK9-mediated physiology and pathology, as well as a promising candidate for the development of novel therapeutics for various cancers, including leukemia, melanoma, neuroblastoma, and others.[1][2][4][6] This technical guide provides an in-depth overview of the core chemical properties and stability of this compound, offering crucial information for researchers and drug development professionals working with this compound.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its application in both in vitro and in vivo studies. The key identifying information and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 4-(((4-(5-chloro-2-((4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile[6]
CAS Number 2247481-21-4[6]
Molecular Formula C24H33ClN6O2S[6]
Molecular Weight 505.08 g/mol [6]
Appearance Solid powder[6]
Purity >98% (by HPLC)[6]
Predicted Relative Density 1.29 g/cm³[7]

Solubility

The solubility of this compound in various solvents is a critical parameter for the preparation of stock solutions and formulations for experimental use. The available solubility data is presented below. It is important to note that the use of fresh, moisture-free DMSO is recommended as moisture can reduce the solubility of the compound.[1] For aqueous solutions, the use of co-solvents and surfactants may be necessary to achieve desired concentrations.

SolventSolubilityConcentration (Molar)NotesReference
DMSO 100 mg/mL~198 mMSonication is recommended to aid dissolution.[1][7]
Ethanol 100 mg/mL~198 mM[8]
Water 100 mg/mL~198 mMThis likely refers to a formulation or suspension, not direct aqueous solubility.[8]
In vivo Formulation 1 5.0 mg/mL9.90 mM5% DMSO, 40% PEG300, 5% Tween80, 50% ddH2O. Prepare fresh.[2]
In vivo Formulation 2 0.83 mg/mL1.64 mM5% DMSO, 95% Corn oil. Prepare fresh.[2]

Stability and Storage

Proper storage and handling are essential to maintain the integrity and activity of this compound. The following table summarizes the recommended storage conditions and stability information.

FormStorage TemperatureDurationNotesReference
Solid Powder -20°C3 yearsStore in a dry, dark place.[6][7]
0-4°CShort term (days to weeks)[6]
In Solvent (e.g., DMSO) -80°C1 yearAliquot to avoid repeated freeze-thaw cycles.[7]
-20°C1 month[1]
Shipping Ambient TemperatureWeeksStable for the duration of ordinary shipping.[6]

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the selective inhibition of CDK9. CDK9, in complex with its regulatory partner Cyclin T1, forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNA Pol II), leading to productive transcriptional elongation of many genes, including anti-apoptotic proteins and oncogenes.

By inhibiting CDK9, this compound prevents the phosphorylation of RNA Pol II, which in turn suppresses the expression of key survival proteins such as M-cell leukemia 1 (MCL-1) and the proto-oncogene c-Myc.[1][4] This leads to cell cycle arrest and the induction of apoptosis in cancer cells.[1][4]

CDK9_Pathway This compound Mechanism of Action JSH150 This compound CDK9_CyclinT1 CDK9/Cyclin T1 (P-TEFb) JSH150->CDK9_CyclinT1 RNA_Pol_II RNA Polymerase II CDK9_CyclinT1->RNA_Pol_II Phosphorylation p_RNA_Pol_II Phosphorylated RNA Polymerase II Transcription Transcriptional Elongation p_RNA_Pol_II->Transcription MCL1_cMyc MCL-1, c-Myc Expression Transcription->MCL1_cMyc Apoptosis Apoptosis MCL1_cMyc->Apoptosis Suppression of CellCycleArrest Cell Cycle Arrest MCL1_cMyc->CellCycleArrest Suppression of

Caption: this compound inhibits the CDK9/Cyclin T1 complex, preventing RNA Pol II phosphorylation and leading to apoptosis.

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible data. The following sections outline representative methodologies for key assays related to this compound.

In Vitro Kinase Assay (IC50 Determination)

A common method for determining the potency of a kinase inhibitor is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Kinase_Assay_Workflow Workflow for In Vitro Kinase Assay Start Start Prepare_Reagents Prepare Reagents: - this compound (serial dilutions) - CDK9/Cyclin K kinase - PDKtide substrate - ATP Start->Prepare_Reagents Incubate_Kinase_Reaction Incubate Kinase Reaction (37°C for 1 hour) Prepare_Reagents->Incubate_Kinase_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) Incubate_Kinase_Reaction->Add_ADP_Glo Incubate_RT1 Incubate at RT (40 minutes) Add_ADP_Glo->Incubate_RT1 Add_Detection_Reagent Add Kinase Detection Reagent (Convert ADP to ATP, generate light) Incubate_RT1->Add_Detection_Reagent Incubate_RT2 Incubate at RT (30 minutes) Add_Detection_Reagent->Incubate_RT2 Measure_Luminescence Measure Luminescence Incubate_RT2->Measure_Luminescence Analyze_Data Analyze Data (Calculate IC50) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for determining the IC50 of this compound against CDK9 using a luminescence-based kinase assay.

Protocol:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, combine the CDK9/Cyclin K kinase, the PDKtide substrate, and the serially diluted this compound.

  • Initiate the kinase reaction by adding ATP (final concentration, e.g., 10 µM).

  • Incubate the reaction at 37°C for 1 hour.

  • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Pathway Analysis

Western blotting is a standard technique to assess the effect of this compound on the downstream signaling pathway in cancer cell lines.

Western_Blot_Workflow Workflow for Cellular Pathway Analysis Start Start Culture_Cells Culture Cancer Cell Lines (e.g., MV4-11, HL-60) Start->Culture_Cells Treat_Cells Treat Cells with this compound (various concentrations, 2 hours) Culture_Cells->Treat_Cells Lyse_Cells Lyse Cells and Quantify Protein Treat_Cells->Lyse_Cells SDS_PAGE SDS-PAGE Lyse_Cells->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block_and_Incubate Block and Incubate with Primary Antibodies (e.g., p-RNA Pol II, MCL-1, c-Myc) Transfer->Block_and_Incubate Incubate_Secondary Incubate with Secondary Antibody Block_and_Incubate->Incubate_Secondary Detect_Signal Detect Signal Incubate_Secondary->Detect_Signal Analyze_Results Analyze Results Detect_Signal->Analyze_Results End End Analyze_Results->End

Caption: A typical workflow for analyzing the effect of this compound on downstream signaling proteins in cancer cells via Western blot.

Protocol:

  • Culture leukemia cell lines (e.g., MV4-11, HL-60) to the desired confluency.

  • Treat the cells with serially diluted this compound or DMSO (vehicle control) for a specified time (e.g., 2 hours).

  • Wash the cells with PBS and lyse them in a suitable cell lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with primary antibodies against target proteins (e.g., phospho-RNA Pol II, MCL-1, c-Myc, and a loading control like GAPDH).

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analyze the band intensities to determine the effect of this compound on the expression and phosphorylation of the target proteins.

Conclusion

This compound is a highly potent and selective CDK9 inhibitor with promising therapeutic potential. This guide provides a foundational understanding of its chemical properties, solubility, and stability, which is essential for its effective use in research and development. The provided experimental protocols offer a starting point for researchers to further investigate the biological activities of this compound. As with any investigational compound, it is recommended that researchers perform their own stability and solubility studies under their specific experimental conditions.

References

JSH-150: A Deep Dive into its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

JSH-150 has emerged as a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a critical regulator of transcriptional elongation. Its targeted action disrupts key cellular processes in cancer cells, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanism of Action: Inhibition of CDK9-Mediated Transcription

This compound exerts its anti-cancer effects by directly targeting CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex. In normal cellular function, P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II), a crucial step for the transition from transcription initiation to productive elongation. By inhibiting the kinase activity of CDK9, this compound effectively stalls this process, leading to a cascade of downstream events that are particularly detrimental to cancer cells, which are often characterized by a high dependency on the continuous transcription of short-lived oncogenes and anti-apoptotic proteins.[1][2][3]

The primary consequences of CDK9 inhibition by this compound in cancer cells include:

  • Inhibition of RNA Polymerase II Phosphorylation: this compound dose-dependently inhibits the phosphorylation of RNA Pol II at Serine 2 (Ser2) of its C-terminal domain.[1][3] This phosphorylation event is essential for productive transcript elongation.

  • Suppression of Key Oncogenes and Anti-Apoptotic Proteins: The inhibition of transcriptional elongation leads to a rapid downregulation of proteins with short half-lives that are critical for cancer cell survival and proliferation. Notably, this compound has been shown to suppress the expression of the anti-apoptotic protein MCL-1 and the oncogene c-Myc.[1][3][4]

  • Cell Cycle Arrest: By disrupting the expression of proteins essential for cell cycle progression, this compound induces cell cycle arrest, primarily at the G0/G1 phase.[2][3]

  • Induction of Apoptosis: The combination of cell cycle arrest and the downregulation of anti-apoptotic proteins like MCL-1 ultimately triggers programmed cell death (apoptosis) in cancer cells.[1][2][4] This is evidenced by the cleavage of PARP and Caspase-3 upon treatment with this compound.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency and selectivity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

KinaseIC50 (nM)
CDK91
CDK11340
CDK22860
CDK54640
CDK71720

Data sourced from biochemical assays.[3][4]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell Line (Cancer Type)GI50 (nM)
HL-60 (AML)1.1 - 44
MV4-11 (AML)1.1 - 44
MEC-1 (CLL)1.1 - 44

GI50 represents the concentration causing 50% inhibition of cell proliferation.[3]

Table 3: In Vivo Efficacy of this compound

Xenograft ModelDosage (mg/kg/day)Outcome
MV4-11 (AML) Mouse Xenograft10, 20, 30Almost complete suppression of tumor progression

[1][4][5]

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound's mechanism of action.

ADP-Glo™ Kinase Assay for CDK9 Inhibition

This assay quantitatively measures the kinase activity of CDK9 and the inhibitory effect of this compound.

Protocol:

  • Reaction Setup: A reaction mixture is prepared containing CDK9/Cyclin K kinase, a specific substrate (e.g., PDKtide), and ATP.[1][5]

  • Compound Addition: Serially diluted concentrations of this compound are added to the reaction mixture.[1][5]

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 1 hour) to allow for kinase activity.[1][5]

  • ADP-Glo™ Reagent Addition: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[1][5]

  • Kinase Detection Reagent Addition: Kinase Detection Reagent is added to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.[1][5]

  • Signal Measurement: The luminescence is measured using a plate reader. The signal intensity is inversely proportional to the kinase activity.[1][5]

  • Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of the kinase activity, is calculated from the dose-response curve.[1][5]

Immunoblotting for Signaling Pathway Analysis

This technique is used to detect and quantify changes in the levels of specific proteins within the signaling pathway affected by this compound.

Protocol:

  • Cell Treatment: Cancer cell lines (e.g., MV4-11, HL-60, MEC-1) are treated with various concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 2 hours).[1][5]

  • Cell Lysis: The cells are harvested and lysed to extract total cellular proteins.[1][5]

  • Protein Quantification: The concentration of the extracted proteins is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins, including phospho-RNA Pol II (Ser2), total RNA Pol II, MCL-1, c-Myc, and a loading control (e.g., GAPDH).[1][5]

  • Secondary Antibody Incubation and Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction upon the addition of a substrate.

  • Signal Visualization and Analysis: The chemiluminescent signal is captured using an imaging system, and the band intensities are quantified to determine the relative protein expression levels.

Visualizing the Mechanism of Action

The following diagrams illustrate the core signaling pathway affected by this compound and a typical experimental workflow.

JSH150_Mechanism_of_Action cluster_cytoplasm Cytoplasm JSH150 This compound CDK9 CDK9 (P-TEFb) JSH150->CDK9 Inhibition RNAPolII RNA Pol II (Inactive) CDK9->RNAPolII Phosphorylation (Ser2) pRNAPolII p-RNA Pol II (Ser2) (Active) Transcription Transcriptional Elongation pRNAPolII->Transcription Oncogenes Oncogenes & Anti-apoptotic Genes (e.g., c-Myc, MCL-1) Transcription->Oncogenes OncogeneProteins Oncogenic & Anti-apoptotic Proteins Oncogenes->OncogeneProteins Translation CellSurvival Cell Proliferation & Survival OncogeneProteins->CellSurvival Apoptosis Apoptosis OncogeneProteins->Apoptosis Inhibition

Caption: this compound inhibits CDK9, preventing RNA Pol II phosphorylation and subsequent transcription of key oncogenes, leading to apoptosis.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Analysis CellCulture Cancer Cell Lines (e.g., MV4-11, HL-60) Treatment Treatment with this compound (Varying Concentrations) CellCulture->Treatment KinaseAssay ADP-Glo™ Kinase Assay (IC50 Determination) Treatment->KinaseAssay WesternBlot Immunoblotting (Protein Expression Analysis) Treatment->WesternBlot DataAnalysis Data Interpretation & Mechanism Elucidation KinaseAssay->DataAnalysis WesternBlot->DataAnalysis Xenograft Mouse Xenograft Model (e.g., MV4-11 cells) InVivoTreatment This compound Administration (e.g., 10 mg/kg) Xenograft->InVivoTreatment TumorMeasurement Tumor Volume Measurement InVivoTreatment->TumorMeasurement Efficacy Evaluation of Anti-tumor Efficacy TumorMeasurement->Efficacy Efficacy->DataAnalysis

Caption: A typical experimental workflow to evaluate the efficacy and mechanism of action of this compound.

References

JSH-150 and CDK9: A Technical Guide to Binding and Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding site and molecular interactions between the highly selective inhibitor JSH-150 and Cyclin-Dependent Kinase 9 (CDK9). The following sections detail the binding characteristics, quantitative data, experimental methodologies, and the downstream signaling effects of this interaction, offering valuable insights for researchers in oncology and drug discovery.

Core Interaction Analysis: The this compound-CDK9 Binding Site

This compound is a potent and highly selective inhibitor of CDK9, a key regulator of transcriptional elongation.[1][2] Unlike many kinase inhibitors that primarily target the ATP-binding pocket, this compound establishes a unique network of interactions within the CDK9 active site, contributing to its high affinity and selectivity.[1]

A predicted binding mode analysis of the this compound-CDK9 complex (PDB: 4BCG) reveals critical interactions with several key amino acid residues.[3][4] The aminopyridine moiety of this compound forms two hydrogen bonds with the backbone of Cysteine 106 (Cys106) in the hinge region.[3][5] Additional hydrogen bonds are formed between the inhibitor and Aspartate 109 (Asp109) , Aspartate 167 (Asp167) in the activation loop, and Threonine 29 (Thr29) in the P-loop.[1][5] Specifically, the cyano group of this compound interacts with Thr29, while an oxygen atom forms a hydrogen bond with Asp109.[3] The aminothiazole group of this compound is situated within a hydrophobic pocket, where its amine group forms a hydrogen bond with the oxygen atom of Asp167.[3]

This distinct pattern of five hydrogen bonds contributes to the high potency and selectivity of this compound for CDK9 over other members of the CDK family.[5]

Quantitative Data Summary

The inhibitory activity of this compound against CDK9 and other kinases has been quantified through various biochemical assays. The following table summarizes the key quantitative data.

ParameterValueKinaseAssay TypeReference
IC50 1 nMCDK9Biochemical Assay[1][2][4]
IC50 6 nMCDK9Biochemical Assay[3]
Selectivity ~300-10,000-foldOver other CDK family membersBiochemical Assays[1][2]
KINOMEscan S score(1) 0.01468 kinases/mutantsKINOMEscan[2]
GI50 (A375 Melanoma) 2 nMCell Proliferation Assay
GI50 (A431 Squamous) 44 nMCell Proliferation Assay
GI50 (BE(2)M17 Neuroblastoma) 20 nMCell Proliferation Assay
GI50 (GIST-T1) 30 nMCell Proliferation Assay
GI50 (COLO205 Colon) 40 nMCell Proliferation Assay
GI50 (CHO Normal Cells) 1.1 µMCell Proliferation Assay

Signaling Pathway and Mechanism of Action

Inhibition of CDK9 by this compound disrupts the function of the Positive Transcription Elongation Factor b (P-TEFb) complex, of which CDK9 is the catalytic subunit. This leads to a cascade of downstream effects, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.

CDK9_Inhibition_Pathway JSH150 This compound CDK9_CyclinT CDK9/Cyclin T (P-TEFb) JSH150->CDK9_CyclinT Inhibition Apoptosis Apoptosis JSH150->Apoptosis CellCycleArrest Cell Cycle Arrest (G0/G1 phase) JSH150->CellCycleArrest RNAPII RNA Polymerase II (RNAPII-CTD Ser2) CDK9_CyclinT->RNAPII Phosphorylation CDK9_CyclinT->CellCycleArrest Transcription Transcriptional Elongation RNAPII->Transcription Anti_Apoptotic Anti-Apoptotic Proteins (MCL-1, c-Myc) Transcription->Anti_Apoptotic Expression Anti_Apoptotic->Apoptosis Inhibition

Figure 1: this compound mediated inhibition of the CDK9 signaling pathway.

As depicted in Figure 1, this compound directly inhibits the kinase activity of the CDK9/Cyclin T complex. This prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at the Serine 2 position, a critical step for the transition from transcriptional initiation to elongation.[1] The subsequent inhibition of transcriptional elongation leads to the downregulation of short-lived anti-apoptotic proteins such as MCL-1 and oncogenes like c-Myc.[1][2] The depletion of these key survival proteins ultimately induces apoptosis and causes cell cycle arrest, primarily in the G0/G1 phase, in cancer cells.[1]

Experimental Protocols

ADP-Glo™ Kinase Assay (for IC50 Determination)

This biochemical assay quantifies the kinase activity of CDK9 by measuring the amount of ADP produced in the phosphorylation reaction.

Materials:

  • CDK9/Cyclin K enzyme

  • This compound (or other test compounds)

  • CDK9 substrate (e.g., PDKtide)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 384-well plate, combine 4.5 µL of CDK9/Cyclin K kinase solution (e.g., 3 ng/µL) and 0.5 µL of the serially diluted this compound.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the CDK9 substrate (e.g., 0.2 µg/µL PDKtide) and 10 µM ATP.

  • Incubate the reaction mixture for 1 hour at 37°C.

  • Cool the plate to room temperature for 5 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence signal using a plate reader.

  • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Crystallography of CDK9 in Complex with an Inhibitor (General Protocol)

While a specific, detailed protocol for the co-crystallization of this compound with CDK9 is not publicly available, the following is a general protocol based on the crystallization of CDK9 with structurally similar inhibitors. The experimental details for the predicted binding mode of this compound with CDK9 (PDB: 4BCG) can be found on the RCSB PDB database.

Protein Expression and Purification:

  • Co-express human CDK9 (e.g., residues 1-330) and Cyclin T1 (e.g., residues 1-259 with specific mutations to improve stability) in an appropriate expression system (e.g., insect cells or E. coli).

  • Purify the CDK9/Cyclin T1 complex using a series of chromatography steps, such as affinity chromatography, ion exchange chromatography, and size-exclusion chromatography.

Crystallization:

  • Concentrate the purified CDK9/Cyclin T1 complex to a suitable concentration (e.g., 5-10 mg/mL).

  • Set up crystallization trials using the vapor diffusion method (hanging or sitting drop).

  • Screen a variety of crystallization conditions, varying the precipitant (e.g., PEG), buffer pH, and salt concentration. For example, crystals of a similar complex were grown against a reservoir containing 14% PEG 1000, 100 mM sodium potassium phosphate pH 6.2, and 500 mM NaCl.

  • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth.

Soaking and Data Collection:

  • Once crystals of sufficient size are obtained, soak them in a solution containing the inhibitor (this compound) at a concentration of approximately 1 mM. A cryoprotectant (e.g., glycerol) should also be included in the soaking solution.

  • After an appropriate soaking time (e.g., 45 minutes), flash-cool the crystals in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron source.

  • Process the diffraction data and solve the crystal structure using molecular replacement and subsequent refinement.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the characterization of a CDK9 inhibitor like this compound.

Experimental_Workflow cluster_biochem Biochemical Characterization cluster_structural Structural Biology cluster_cellular Cellular Assays synthesis This compound Synthesis kinase_assay ADP-Glo Kinase Assay synthesis->kinase_assay ic50 IC50 Determination kinase_assay->ic50 cell_prolif Cell Proliferation Assay (GI50) ic50->cell_prolif western_blot Western Blot (p-RNAPII, MCL-1, c-Myc) ic50->western_blot facs FACS Analysis (Cell Cycle, Apoptosis) ic50->facs protein_exp CDK9/CycT Expression & Purification crystallization Crystallization protein_exp->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_sol Structure Solution & Refinement data_collection->structure_sol structure_sol->synthesis Structure-Guided Design

Figure 2: General experimental workflow for inhibitor characterization.

This guide provides a detailed technical overview of the binding and interactions of this compound with CDK9. The high selectivity and potent inhibitory activity of this compound, coupled with a well-defined mechanism of action, make it a valuable tool for studying CDK9-mediated biological processes and a promising candidate for further therapeutic development.

References

JSH-150: A Technical Guide to its Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JSH-150 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2][3] Its high selectivity and efficacy in preclinical models have positioned it as a promising candidate for cancer therapy.[3][4] This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development efforts.

Core Mechanism of Action: Inhibition of the CDK9/P-TEFb Complex

This compound exerts its primary effect by inhibiting the kinase activity of CDK9. CDK9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb).[5][6] P-TEFb is crucial for the transition from abortive to productive transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at the Serine 2 position (Ser2).[5][6] This phosphorylation event releases RNAP II from promoter-proximal pausing, allowing for the elongation of transcripts of many protein-coding genes.

By inhibiting CDK9, this compound prevents the phosphorylation of RNAP II at Ser2. This leads to a global suppression of transcription, particularly affecting genes with short-lived mRNA and protein products that are critical for cancer cell survival and proliferation.[2][3][4]

This compound Mechanism of Action JSH150 This compound CDK9_CyclinT CDK9/Cyclin T1 (P-TEFb) JSH150->CDK9_CyclinT Inhibits RNAPII_paused Promoter-Proximal Paused RNAP II CDK9_CyclinT->RNAPII_paused Phosphorylates Ser2 RNAPII_elongating Elongating RNAP II (p-Ser2) RNAPII_paused->RNAPII_elongating Release Transcription Productive Transcription RNAPII_elongating->Transcription

Figure 1: this compound inhibits the CDK9/Cyclin T1 complex, preventing RNAP II phosphorylation and productive transcription.

Downstream Signaling Pathways

The inhibition of transcriptional elongation by this compound has profound effects on several downstream signaling pathways critical for cancer cell pathogenesis.

Downregulation of Anti-Apoptotic and Pro-Proliferative Proteins

Many key oncogenes and survival proteins are encoded by genes with short-lived mRNAs, making their expression highly dependent on continuous transcription. This compound-mediated inhibition of CDK9 leads to a rapid decrease in the levels of these critical proteins.

  • c-Myc: A potent oncogenic transcription factor that drives cell proliferation, growth, and metabolism.[7] this compound effectively suppresses the expression of c-Myc.[2][3][4]

  • MCL-1: An anti-apoptotic protein of the BCL-2 family that is essential for the survival of many cancer cells. This compound treatment leads to a dose-dependent reduction in MCL-1 levels.[2][3][4]

The downregulation of these proteins shifts the cellular balance towards apoptosis and cell cycle arrest.

Induction of Apoptosis

By suppressing the expression of anti-apoptotic proteins like MCL-1 and other survival factors, this compound triggers the intrinsic apoptotic pathway. This is characterized by the activation of caspases, such as caspase-3 and caspase-9, and the cleavage of poly(ADP-ribose) polymerase (PARP).[5]

This compound Induced Apoptosis JSH150 This compound CDK9 CDK9 Inhibition JSH150->CDK9 Transcription_Suppression Transcription Suppression CDK9->Transcription_Suppression MCL1_cMyc_down MCL-1 & c-Myc Downregulation Transcription_Suppression->MCL1_cMyc_down Apoptosis Apoptosis MCL1_cMyc_down->Apoptosis Caspase_Activation Caspase Activation (Caspase-3, -9) Apoptosis->Caspase_Activation PARP_Cleavage PARP Cleavage Apoptosis->PARP_Cleavage

Figure 2: this compound induces apoptosis by downregulating key survival proteins like MCL-1 and c-Myc.
Induction of Cell Cycle Arrest

In addition to inducing apoptosis, this compound causes cell cycle arrest, primarily at the G1/S and G2/M phases.[8][9] This is a consequence of the downregulation of cyclins and other cell cycle regulatory proteins whose expression is dependent on active transcription.

This compound Induced Cell Cycle Arrest JSH150 This compound CDK9 CDK9 Inhibition JSH150->CDK9 Transcription_Suppression Transcription Suppression CDK9->Transcription_Suppression Cyclin_down Cyclin & Cell Cycle Regulator Downregulation Transcription_Suppression->Cyclin_down Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) Cyclin_down->Cell_Cycle_Arrest

Figure 3: this compound causes cell cycle arrest by inhibiting the transcription of essential cell cycle regulators.
Modulation of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes cell proliferation, survival, and angiogenesis.[10] Evidence suggests an interaction between CDK9 and STAT3, where CDK9 can be recruited by STAT3 to target gene promoters to facilitate transcriptional elongation.[11][12] By inhibiting CDK9, this compound can potentially disrupt STAT3-mediated transcription of its target genes, such as c-Myc and Cyclin D1.

Potential for NF-κB Pathway Activation

Recent studies on CDK9 inhibition have revealed a potential for the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[13] This can occur through the accumulation of mis-spliced RNA, which can be recognized by cellular sensors that trigger an innate immune response, leading to NF-κB activation.[13] This complex interplay warrants further investigation in the context of this compound treatment.

Quantitative Data Summary

ParameterValueCell Lines/SystemReference
IC50 (CDK9) 1 nMBiochemical Assay[1][2][3]
GI50 2 - 44 nMA375 (melanoma), A431 (squamous), BE(2)M17 (neuroblastoma), GIST-T1 (GIST), COLO205 (colon cancer)[1]
GI50 Single to double digit nMAcute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), and B cell lymphoma cell lines[1]
GI50 1.1 µMNormal CHO cells[1]

Detailed Experimental Protocols

Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is for determining the in vitro inhibitory activity of this compound against CDK9.

Materials:

  • Recombinant CDK9/Cyclin T1 enzyme

  • CDK9 substrate (e.g., PDKtide)

  • ATP

  • This compound (serially diluted)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare the kinase reaction mixture containing CDK9/Cyclin T1 enzyme and the substrate in the reaction buffer.

  • Add serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the kinase reaction mixture to the wells.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent and incubate for 30 minutes at room temperature to produce a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., Prism).

Cell Proliferation Assay

This protocol is for assessing the anti-proliferative effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (serially diluted)

  • 96-well plates

  • MTT or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with serially diluted this compound or DMSO for 72 hours.

  • For MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance.

  • For CellTiter-Glo® assay, add the reagent to each well, incubate, and read the luminescence.

  • Calculate the GI50 (concentration for 50% inhibition of cell growth) values from the dose-response curves.

Western Blotting for Signaling Pathway Analysis

This protocol is for analyzing the effect of this compound on the protein levels of downstream signaling molecules.

Western Blotting Workflow Cell_Culture 1. Cell Culture & this compound Treatment Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Lysis SDS_PAGE 3. SDS-PAGE Lysis->SDS_PAGE Transfer 4. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Detection & Imaging Secondary_Ab->Detection

Figure 4: A typical workflow for analyzing protein expression changes using Western blotting.

Materials:

  • Cancer cell lines

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-RNAP II (Ser2), anti-c-Myc, anti-MCL-1, anti-cleaved PARP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at various concentrations and time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use a loading control like GAPDH or β-actin to normalize the protein levels.

Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell lines

  • This compound

  • Cold PBS

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

This protocol is for quantifying apoptosis induced by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within 1 hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Conclusion

This compound is a highly specific and potent CDK9 inhibitor that disrupts transcriptional elongation, leading to the downregulation of key oncogenic and survival proteins. This activity translates into the induction of apoptosis and cell cycle arrest in a variety of cancer cell types. The detailed understanding of its downstream signaling pathways and the availability of robust experimental protocols are crucial for its continued development as a potential cancer therapeutic. Further research into its effects on the STAT3 and NF-κB pathways may reveal additional mechanisms of action and opportunities for combination therapies.

References

JSH-150: A Potent and Selective CDK9 Inhibitor Modulating RNA Polymerase II Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of JSH-150, a highly selective and potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9). The focus is on its mechanism of action, specifically its effect on the phosphorylation of RNA Polymerase II (Pol II), a critical process in gene transcription. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound and Transcriptional Regulation

This compound has emerged as a significant pharmacological tool for studying CDK9-mediated physiological and pathological processes and as a potential therapeutic candidate for various cancers.[1][2][3] Dysregulation of transcriptional programs is a hallmark of many human cancers, making CDK9 a prime target for therapeutic intervention.[4] CDK9, in partnership with its regulatory subunit Cyclin T, forms the core of the Positive Transcription Elongation Factor b (P-TEFb).[4][5][6][7][8] P-TEFb plays a crucial role in stimulating transcriptional elongation by phosphorylating the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II.[4][9][10][11] This phosphorylation event, primarily at the Serine 2 (Ser2) position of the CTD heptapeptide repeats (YSPTSPS), is essential for the release of paused Pol II from promoter-proximal regions, allowing for productive transcript elongation.[6][9][12]

This compound exerts its biological effects by directly inhibiting the kinase activity of CDK9, thereby preventing the phosphorylation of RNA Pol II and halting the transcription of key proto-oncogenes.

Mechanism of Action: Inhibition of RNA Polymerase II Phosphorylation

This compound functions as a potent and highly selective inhibitor of CDK9.[1][2][3][13] By targeting CDK9, this compound effectively blocks the activity of the P-TEFb complex. This inhibition leads to a dose-dependent decrease in the phosphorylation of the RNA Pol II CTD at the Ser2 position.[1][2][3][13] The hypophosphorylated state of Pol II prevents its transition from a paused state at the promoter to a productive elongation phase, thereby suppressing the transcription of downstream genes.[12] Among the genes sensitive to CDK9 inhibition are short-lived anti-apoptotic proteins and oncoproteins such as MCL-1 and c-Myc, whose continuous expression is vital for the survival and proliferation of cancer cells.[1][2][3][13]

The following diagram illustrates the signaling pathway affected by this compound.

JSH150_Mechanism cluster_transcription Transcriptional Regulation PTEFb P-TEFb (CDK9/Cyclin T) PolII_paused RNA Pol II (Paused) PTEFb->PolII_paused Phosphorylates Ser2 of CTD PolII_elongating RNA Pol II (Elongating) PolII_paused->PolII_elongating Promoter Escape DNA DNA PolII_paused->DNA PolII_elongating->DNA mRNA mRNA PolII_elongating->mRNA Transcription JSH150 This compound JSH150->PTEFb

This compound inhibits P-TEFb, preventing RNA Pol II phosphorylation.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseIC50 (nM)Selectivity vs. Other CDKsReference
CDK91~300-10,000 fold[1][2][3][13]
CDK71720[13]

Table 2: Cellular Effects of this compound

Cell LinesEffectObservationReference
Leukemia (MV4-11, HL-60, MEC-1)Inhibition of RNA Pol II PhosphorylationDose-dependent[1][2][3]
Leukemia (MV4-11, HL-60, MEC-1)Suppression of MCL-1 and c-MycDose-dependent[1][2][3]
Leukemia (MV4-11, HL-60, MEC-1)Cell Cycle Arrest-[1][2][3]
Leukemia (MV4-11, HL-60, MEC-1)Induction of Apoptosis-[1][2][3]
Melanoma, Neuroblastoma, Hepatoma, Colon, Lung CancerAntiproliferative EffectsPotent[1][2][3][4][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments used to characterize the effect of this compound on RNA Polymerase II phosphorylation.

In Vitro CDK9 Kinase Assay (ADP-Glo™ Kinase Assay)

This assay biochemically quantifies the inhibitory effect of this compound on CDK9 kinase activity.

Materials:

  • CDK9/Cyclin K enzyme

  • This compound (serially diluted)

  • CDK9 substrate (e.g., PDKtide)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Automated plate reader for luminescence detection

Procedure:

  • Prepare the kinase reaction mixture containing CDK9/Cyclin K kinase and the CDK9 substrate.

  • Add serially diluted this compound or DMSO (vehicle control) to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 37°C for 1 hour.

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using an automated plate reader.

  • The dose-response curve is fitted using appropriate software (e.g., Prism) to determine the IC50 value.[1][3]

The following diagram outlines the workflow for the in vitro kinase assay.

Kinase_Assay_Workflow start Start prep_reaction Prepare Kinase Reaction (CDK9, Substrate) start->prep_reaction add_jsh150 Add Serially Diluted this compound prep_reaction->add_jsh150 start_reaction Initiate Reaction with ATP (Incubate 1h at 37°C) stop_reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent, 40 min) start_reaction->stop_reaction detect_signal Generate & Detect Luminescence (Kinase Detection Reagent, 30 min) stop_reaction->detect_signal analyze_data Analyze Data & Determine IC50 detect_signal->analyze_data end End analyze_data->end add_jSH150 add_jSH150 add_jSH150->start_reaction

Workflow for the in vitro CDK9 kinase inhibition assay.
Western Blot Analysis of RNA Polymerase II Phosphorylation

This method is used to assess the levels of phosphorylated RNA Pol II in cells treated with this compound.

Materials:

  • Cancer cell lines (e.g., MV4-11, HL-60, MEC-1)

  • This compound

  • DMSO (vehicle control)

  • Cell lysis buffer

  • Primary antibodies:

    • Phospho-RNA Pol II (Ser2)

    • Phospho-RNA Pol II (Ser5)

    • Total RNA Pol II

    • GAPDH (loading control)

  • Secondary antibodies (HRP-conjugated)

  • SDS-PAGE equipment

  • Western blot transfer system

  • Chemiluminescence detection reagents and imager

Procedure:

  • Culture the selected cancer cell lines to the desired confluency.

  • Treat the cells with serially diluted this compound or DMSO for a specified time (e.g., 2 hours).[1][3]

  • Wash the cells with 1x PBS and lyse them using cell lysis buffer.[1][3]

  • Determine the protein concentration of the cell lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against Phospho-RNA Pol II (Ser2), Phospho-RNA Pol II (Ser5), total RNA Pol II, and a loading control (e.g., GAPDH).

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of phosphorylated RNA Pol II.

Conclusion

This compound is a powerful and selective tool for investigating the role of CDK9 in transcriptional regulation. Its ability to potently inhibit the phosphorylation of RNA Polymerase II provides a clear mechanism for its anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines.[1][2][3][4][13] The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and other CDK9 inhibitors. The high selectivity and favorable in vivo pharmacokinetic and pharmacodynamic profiles suggest that this compound is a promising candidate for further development in the treatment of leukemia and other cancers.[1][2][3]

References

JSH-150: A Targeted Approach to Downregulate MCL-1 and c-Myc in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and effects of JSH-150, a potent and highly selective CDK9 inhibitor, with a specific focus on its regulation of the key oncogenic proteins, Myeloid Cell Leukemia-1 (MCL-1) and c-Myc. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting transcriptional addiction in cancer.

Introduction to this compound and Transcriptional Regulation

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which plays a pivotal role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNA Pol II).[4][5][6] This phosphorylation event is essential for the release of paused RNA Pol II from the promoter region of many genes, allowing for productive transcript elongation.

In many cancers, malignant cells become dependent on the continuous and high-level expression of certain short-lived proteins, such as the anti-apoptotic protein MCL-1 and the transcription factor c-Myc. These proteins are crucial for cancer cell survival, proliferation, and resistance to therapy.[7][8] The genes encoding these proteins are characterized by a paused RNA Pol II, making their expression particularly sensitive to the inhibition of CDK9. By inhibiting CDK9, this compound effectively blocks the transcription of these key survival genes, leading to cell cycle arrest and apoptosis in a variety of cancer cell lines.[3][9]

Quantitative Analysis of this compound's Biological Activity

This compound has been shown to be a highly potent inhibitor of CDK9 and exhibits significant anti-proliferative activity across a range of cancer cell lines.

Table 1: In Vitro Potency and Selectivity of this compound
TargetIC50 (nM)Selectivity vs. Other CDKs
CDK9/Cyclin T11300-10,000-fold vs. others
CDK1/Cyclin B1,340
CDK2/Cyclin A2,860
CDK5/p254,640
CDK7/Cyclin H/MNAT11,720

Data compiled from multiple sources.[1][2][3]

Table 2: Anti-proliferative Activity (GI50) of this compound in Various Cancer Cell Lines
Cell LineCancer TypeGI50 (µM)
A375Melanoma0.002
A431Squamous Cell Carcinoma0.044
BE(2)M17Neuroblastoma0.02 - 0.044
GIST-T1Gastrointestinal Stromal Tumor0.02 - 0.044
COLO205Colon Cancer0.002
VariousAcute Myeloid Leukemia (AML)single to double digit nM
VariousChronic Lymphocytic Leukemia (CLL)single to double digit nM
VariousB cell Lymphomasingle to double digit nM
CHONormal Hamster Ovary1.1

Data compiled from multiple sources.[1][2][10]

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the inhibition of CDK9, which disrupts the transcriptional machinery essential for the expression of key oncogenes like MCL1 and MYC.

The CDK9-P-TEFb-RNA Pol II Axis

The following diagram illustrates the central role of CDK9 in transcription elongation and how this compound intervenes.

CDK9_Pathway cluster_promoter Gene Promoter Region cluster_elongation Gene Body Promoter Promoter TSS TSS Paused_PolII Paused RNA Pol II TSS->Paused_PolII Transcription Initiation Phosphorylation Phosphorylation of RNA Pol II CTD Paused_PolII->Phosphorylation Elongating_PolII Elongating RNA Pol II mRNA mRNA Transcript (e.g., MCL1, c-Myc) Elongating_PolII->mRNA Transcription PTEFb P-TEFb Complex (CDK9/Cyclin T1) PTEFb->Phosphorylation Catalyzes Transcription_Block Transcription Blocked PTEFb->Transcription_Block JSH150 This compound JSH150->PTEFb Inhibits JSH150->Transcription_Block Phosphorylation->Elongating_PolII Promotes Elongation

Caption: this compound inhibits the CDK9 component of the P-TEFb complex, preventing the phosphorylation of RNA Polymerase II and blocking transcriptional elongation of genes like MCL1 and c-Myc.

Regulation of MCL-1 and c-Myc Expression

The transcription of both MCL1 and MYC is tightly regulated, and in many cancers, their expression is driven by oncogenic signaling pathways. The NF-κB pathway, for instance, has been shown to directly regulate the transcription of MCL1.[11][12]

NFkB_Regulation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB NF-κB-IκB (Inactive) MCL1_gene MCL1 Gene NFkB_nuc->MCL1_gene Binds to Promoter cMyc_gene c-Myc Gene NFkB_nuc->cMyc_gene Can Regulate MCL1_mRNA MCL1 mRNA MCL1_gene->MCL1_mRNA Transcription cMyc_mRNA c-Myc mRNA cMyc_gene->cMyc_mRNA Transcription Stimuli Oncogenic Stimuli (e.g., TNFα) Stimuli->IKK Activates JSH150 This compound (Indirect Effect) JSH150->MCL1_mRNA Blocks Elongation JSH150->cMyc_mRNA Blocks Elongation

Caption: The NF-κB pathway can drive the transcription of MCL1 and influence c-Myc expression. This compound indirectly impacts this by blocking the transcriptional elongation of these genes.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of this compound on MCL-1 and c-Myc expression and cellular outcomes.

Western Blot Analysis for Protein Expression

This protocol details the detection of MCL-1 and c-Myc protein levels following this compound treatment.

Materials:

  • Cancer cell lines of interest

  • This compound

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (2x)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-MCL-1, anti-c-Myc, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or DMSO for the desired time points (e.g., 2, 6, 12, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples by adding 2x Laemmli buffer. Boil at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane on an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against MCL-1, c-Myc, and a loading control (GAPDH or β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression

This protocol outlines the quantification of MCL1 and MYC mRNA levels.

Materials:

  • Treated cells (as in Western blot protocol)

  • RNA extraction kit (e.g., RNeasy Kit)

  • DNase I

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

  • SYBR Green or TaqMan master mix

  • qRT-PCR primers for MCL1, MYC, and a reference gene (e.g., GAPDH, ACTB)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from treated and control cells using an RNA extraction kit, including a DNase I treatment step to remove genomic DNA.

  • RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA for each sample using a cDNA synthesis kit.

  • qRT-PCR Reaction Setup: Prepare the qRT-PCR reaction mix containing SYBR Green or TaqMan master mix, forward and reverse primers, and diluted cDNA.

  • qRT-PCR Amplification: Run the reaction on a qRT-PCR instrument with an appropriate cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).

  • Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in MCL1 and MYC mRNA expression, normalized to the reference gene.

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP levels.[7][11][13]

Materials:

  • Cancer cell lines

  • This compound

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to attach overnight.

  • Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

  • Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes to induce lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to determine the GI50 value.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.[8][9][14][15]

Materials:

  • Treated cells

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • Propidium Iodide (PI) or 7-AAD

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound. Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer. Add Annexin V conjugate and PI/7-AAD to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).

Experimental Workflow Overview

The following diagram provides a logical flow for investigating the effects of this compound.

Experimental_Workflow cluster_assays Cellular & Molecular Assays start Start: Hypothesis This compound downregulates MCL-1/c-Myc and induces apoptosis cell_culture Cell Line Selection & Culture start->cell_culture treatment Treatment with this compound (Dose-response & Time-course) cell_culture->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V Staining) treatment->apoptosis protein Protein Expression Analysis (Western Blot for MCL-1, c-Myc) treatment->protein mrna mRNA Expression Analysis (qRT-PCR for MCL1, MYC) treatment->mrna data_analysis Data Analysis (GI50, % Apoptosis, Fold Change) viability->data_analysis apoptosis->data_analysis protein->data_analysis mrna->data_analysis conclusion Conclusion: Characterize this compound's efficacy and mechanism of action data_analysis->conclusion

Caption: A typical experimental workflow to characterize the effects of this compound on cancer cells.

Conclusion

This compound represents a promising therapeutic strategy for cancers that are dependent on the high expression of MCL-1 and c-Myc. Its potent and selective inhibition of CDK9 leads to the transcriptional suppression of these key oncogenes, resulting in decreased cell viability and induction of apoptosis. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug developers to further investigate the potential of this compound and other CDK9 inhibitors in oncology.

References

JSH-150: A Technical Guide to Off-Target Effects and Kinase Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the kinase profile and off-target effects of JSH-150, a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). The information is curated for researchers, scientists, and drug development professionals to facilitate further investigation and potential therapeutic applications.

Executive Summary

This compound is a small molecule inhibitor that has demonstrated significant promise in preclinical studies. It exhibits exceptional potency against its primary target, CDK9, with a reported half-maximal inhibitory concentration (IC50) of 1 nM.[1][2][3][4][5] A key characteristic of this compound is its remarkable selectivity, which suggests a favorable safety profile with minimal off-target effects. This document summarizes the available quantitative data on its kinase selectivity, details the experimental protocols used for its characterization, and provides visual representations of its mechanism of action and the experimental workflows.

Kinase Profile of this compound

The kinase profile of this compound has been extensively characterized, revealing a high degree of selectivity for CDK9 over other kinases, including other members of the CDK family.

Potency and Selectivity

This compound demonstrates potent inhibition of CDK9 kinase activity. The selectivity has been quantified using various assays, including direct enzymatic assays and broad kinase panel screening.

Kinase TargetIC50 (nM)Selectivity vs. CDK9Reference
CDK9/Cyclin T1 1 -[1][2][3][4][5]
CDK16/Cyclin Y292292-fold[4]
CDK1/Cyclin B1,3401,340-fold[4]
CDK14/Cyclin Y1,6801,680-fold[4]
CDK7/Cyclin H/MNAT11,7201,720-fold[2][4]
CDK2/Cyclin A2,8602,860-fold[4]
CDK5/p254,6404,640-fold[4]
KINOMEscan Profile

A broad assessment of this compound's selectivity was performed using the KINOMEscan platform, which screened the compound against a panel of 468 kinases. The results are summarized by the S score, a quantitative measure of selectivity.

Assay PlatformNumber of Kinases ScreenedSelectivity Score (S score at 1µM)InterpretationReference
KINOMEscan4680.01Highly Selective[2][6]

An S score of 0.01 indicates that this compound interacts with a very small fraction of the kinases in the panel, highlighting its exceptional selectivity.

Off-Target Effects

The available data strongly suggest that this compound has a very clean off-target profile, primarily due to its high selectivity for CDK9. The extensive kinase screening did not reveal significant interactions with other kinases, minimizing the potential for off-target effects mediated by kinase inhibition.[2][6][7] However, it is important to note that off-target effects can be mediated by mechanisms other than direct kinase inhibition, and further studies may be required to fully elucidate the complete off-target profile of this compound.

Signaling Pathway of this compound

This compound exerts its biological effects by inhibiting CDK9, a key regulator of transcription. The inhibition of CDK9 leads to a cascade of downstream events, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[1][3]

G JSH150 This compound CDK9 CDK9/Cyclin T1 JSH150->CDK9 Inhibition RNAPII RNA Polymerase II (p-Ser2) CDK9->RNAPII Phosphorylation MCL1_cMYC MCL-1 & c-Myc (Anti-apoptotic & Pro-proliferative) RNAPII->MCL1_cMYC Transcription Apoptosis Apoptosis & Cell Cycle Arrest MCL1_cMYC->Apoptosis Suppression of G cluster_0 Assay Principle cluster_1 Quantification Kinase DNA-tagged Kinase Ligand Immobilized Ligand Kinase->Ligand Binding Bead Solid Support (Streptavidin Bead) Ligand->Bead Immobilization JSH150 This compound (Test Compound) JSH150->Kinase Binding qPCR qPCR Bead->qPCR Quantification of bound kinase Signal Signal Detection (DNA tag) qPCR->Signal

References

JSH-150: A Preclinical Profile of a Potent and Selective CDK9 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

JSH-150 is a novel, highly selective, and potent small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] As a critical regulator of transcriptional elongation, CDK9 has emerged as a promising therapeutic target in oncology, particularly in cancers addicted to the transcription of short-lived anti-apoptotic proteins and oncoproteins. This technical guide provides a comprehensive overview of the preclinical data for this compound, encompassing its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and detailed experimental methodologies.

Mechanism of Action

This compound exerts its anti-cancer effects through the specific inhibition of CDK9 kinase activity. By binding to the ATP-binding pocket of CDK9, this compound prevents the phosphorylation of the C-terminal domain of RNA Polymerase II (Pol II). This inhibition of Pol II phosphorylation leads to a stall in transcriptional elongation, resulting in the rapid depletion of proteins with short half-lives, such as the anti-apoptotic protein MCL-1 and the oncoprotein c-Myc.[3][4] The subsequent decrease in these key survival proteins triggers cell cycle arrest and induces apoptosis in cancer cells.[3][4]

Data Presentation

Table 1: Kinase Selectivity Profile of this compound
Kinase TargetIC50 (nM)Fold Selectivity vs. CDK9
CDK9/cyclinT1 1 1
CDK16/Cyclin Y292292
CDK1/cyclin B13401340
CDK14/Cyclin Y16801680
CDK7/Cyclin H/MNAT117201720
CDK2/cyclin A28602860
CDK5/p2546404640
Data sourced from MedchemExpress.[1]
Table 2: In Vitro Antiproliferative Activity of this compound (GI50)
Cell LineCancer TypeGI50 (µM)
A375Melanoma0.002 - 0.044
A431Squamous Cell Carcinoma0.002 - 0.044
BE(2)M17Neuroblastoma0.002 - 0.044
GIST-T1Gastrointestinal Stromal Tumor0.002 - 0.044
COLO205Colon Cancer0.002 - 0.044
Leukemia Cell Lines
MV4-11Acute Myeloid LeukemiaSingle-digit nM range
HL-60Acute Promyelocytic LeukemiaSingle-digit nM range
MOLM-13Acute Myeloid LeukemiaSingle-digit nM range
MOLM-14Acute Myeloid LeukemiaSingle-digit nM range
OCI-AML-3Acute Myeloid LeukemiaSingle-digit nM range
RamosBurkitt's LymphomaDouble-digit nM range
SKM-1Acute Myeloid LeukemiaDouble-digit nM range
U-937Histiocytic LymphomaDouble-digit nM range
Normal Cell Line
CHOChinese Hamster Ovary1.1
Data sourced from MedchemExpress.[1]
Table 3: Preclinical Pharmacokinetics of this compound (Oral Administration)
SpeciesTmax (h)T1/2 (h)
Mice2.001.55
Sprague-Dawley Rats3.334.60
Beagle Dogs1.333.16
Data sourced from Universal Biologicals.[2]

In Vivo Efficacy

In a xenograft mouse model using the human acute myeloid leukemia cell line MV4-11, this compound demonstrated significant anti-tumor activity.[3][4] Oral administration of this compound at doses of 10, 20, and 30 mg/kg/day resulted in almost complete suppression of tumor progression during the initial two weeks of treatment.[2] Notably, this potent anti-tumor effect was achieved without any observable general cytotoxicity, as indicated by the stable body weight of the treated animals.[2] Following the cessation of treatment, tumor regrowth was observed in the 10 mg/kg dosage group; however, this recurrence was not seen in the 20 and 30 mg/kg dosage groups within the subsequent week, indicating a sustained response at higher doses.[2]

Experimental Protocols

Kinase Assay (ADP-Glo™ Kinase Assay)
  • Reaction Setup : A kinase reaction is prepared containing CDK9/CyclinK kinase (3 ng/µL), a serial dilution of this compound, and the CDK9 substrate PDKtide (0.2 µg/µL) with 10 µM ATP.

  • Initiation and Incubation : The reaction is initiated by the addition of ATP and incubated for one hour at 37°C.

  • Termination and ADP Consumption : The reaction is stopped, and the remaining ADP is consumed by adding ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

  • Signal Generation : Kinase Detection Reagent is added and incubated for 30 minutes to produce a luminescent signal.

  • Data Acquisition : The luminescence is measured using an automated plate reader, and the dose-response curve is fitted using Prism 7.0 to determine the IC50 value.[5]

Signaling Pathway Analysis (Western Blot)
  • Cell Treatment and Lysis : MV4-11, HL-60, and MEC-1 cells are treated with DMSO (vehicle control) or a serial dilution of this compound for 2 hours. Cells are then washed with 1x PBS and lysed in cell lysis buffer.[5]

  • Protein Quantification : Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting : The membrane is blocked and then incubated with primary antibodies against Phospho-CDK9 (Thr186), CDK9, Phospho-RNA Pol II (Ser2), Phospho-RNA Pol II (Ser5), RNA Pol II, XIAP, MCL-1, c-MYC, BCL-2, and GAPDH.[5]

  • Detection : After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

Cell Viability Assay (MTT Assay)
  • Cell Seeding : Cancer cell lines are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment : Cells are treated with various concentrations of this compound or vehicle control for a specified period (e.g., 72 hours).

  • MTT Addition : MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Reading : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The GI50 values are calculated from the dose-response curves.

Cell Cycle and Apoptosis Analysis (Flow Cytometry)
  • Cell Treatment : Cells are treated with this compound or vehicle control for the desired time.

  • Cell Harvesting : Adherent and floating cells are collected, washed with PBS.

  • For Cell Cycle Analysis :

    • Cells are fixed in cold 70% ethanol.

    • Fixed cells are washed and stained with a solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

    • The DNA content is analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.

  • For Apoptosis Analysis (Annexin V/PI Staining) :

    • Cells are resuspended in Annexin V binding buffer.

    • Annexin V-FITC and propidium iodide (PI) are added to the cells and incubated in the dark.

    • The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

Mandatory Visualizations

JSH_150_Signaling_Pathway JSH150 This compound CDK9 CDK9/Cyclin T1 JSH150->CDK9 Inhibition RNAPolII RNA Pol II (CTD) CDK9->RNAPolII Phosphorylation pRNAPolII p-RNA Pol II (Ser2) Elongation Transcriptional Elongation pRNAPolII->Elongation MCL1_cMYC MCL-1 & c-Myc (short-lived proteins) Elongation->MCL1_cMYC Apoptosis Apoptosis MCL1_cMYC->Apoptosis Suppression leads to

Caption: Mechanism of action of this compound.

Preclinical_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation KinaseAssay Kinase Assay (IC50 vs. CDK panel) CellViability Cell Viability Assays (GI50 vs. Cancer Cell Lines) KinaseAssay->CellViability Signaling Signaling Pathway Analysis (Western Blot) CellViability->Signaling CellCycleApoptosis Cell Cycle & Apoptosis (Flow Cytometry) Signaling->CellCycleApoptosis PK Pharmacokinetics (Mouse, Rat, Dog) CellCycleApoptosis->PK Efficacy Xenograft Efficacy Model (MV4-11) PK->Efficacy

Caption: Preclinical evaluation workflow for this compound.

Logical_Relationship cluster_0 Molecular Targeting cluster_1 Cellular Effects cluster_2 In Vivo Outcome a Potent & Selective CDK9 Inhibition b Inhibition of Transcriptional Elongation a->b c Depletion of MCL-1 & c-Myc b->c d Cell Cycle Arrest & Apoptosis c->d e Tumor Growth Inhibition d->e

References

Methodological & Application

JSH-150 In Vitro Kinase Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and a detailed protocol for performing an in vitro kinase assay for JSH-150, a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This document outlines the mechanism of action of this compound, its inhibitory activity, a step-by-step experimental protocol using a luminescence-based assay, and the necessary data analysis methods. The provided information is intended to assist researchers in accurately determining the potency and selectivity of this compound and similar compounds against CDK9.

Introduction and Mechanism of Action

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for CDK9, a key regulator of transcriptional elongation.[1][2][3][4] CDK9, in complex with its cyclin partner (Cyclin T1), forms the Positive Transcription Elongation Factor b (P-TEFb).[5] The primary function of P-TEFb is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), a critical step for releasing it from promoter-proximal pausing and transitioning into productive transcription elongation.[5]

This compound functions as an ATP-competitive inhibitor, binding to the ATP pocket of CDK9.[6] This inhibition prevents the phosphorylation of RNAP II, leading to a reduction in the transcription of genes with short-lived mRNAs.[1][2] Many of these genes are critical for cancer cell survival, including the anti-apoptotic protein MCL-1 and the proto-oncogene c-Myc.[1][4] By suppressing the expression of these key proteins, this compound can induce cell cycle arrest and apoptosis in various cancer cell lines.[1][4] Its high selectivity makes this compound a valuable pharmacological tool for studying CDK9-mediated processes and a potential candidate for cancer therapy.[2][4]

JSH150_Pathway cluster_0 Transcription Elongation cluster_1 Cellular Outcomes CDK9 CDK9 / Cyclin T (P-TEFb) pRNAPII Phosphorylated RNA Pol II (Active) CDK9->pRNAPII Phosphorylates Apoptosis Apoptosis RNAPII RNA Polymerase II RNAPII->pRNAPII Genes Transcription of MCL-1, c-Myc, etc. pRNAPII->Genes Promotes Elongation Survival Cell Proliferation & Survival Genes->Survival JSH150 This compound JSH150->CDK9 Inhibits Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Luminescence Detection cluster_analysis 4. Data Analysis Prep_JSH Prepare this compound Serial Dilutions Setup Combine this compound, CDK9, and Substrate/ATP Mix in 384-well plate Prep_JSH->Setup Prep_Enzyme Prepare CDK9 Enzyme (3 ng/µL final) Prep_Enzyme->Setup Prep_Substrate Prepare Substrate/ATP Mix (PDKtide + 10 µM ATP final) Prep_Substrate->Setup Incubate Incubate 37°C for 60 min Setup->Incubate Stop Add ADP-Glo™ Reagent (RT, 40 min) Incubate->Stop Detect Add Kinase Detection Reagent (RT, 30 min) Stop->Detect Read Measure Luminescence (Plate Reader) Detect->Read Analyze Generate Dose-Response Curve & Calculate IC₅₀ Read->Analyze

References

JSH-150: Application Notes and Protocols for Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JSH-150 is a highly potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2][3] With a biochemical IC50 value of approximately 1 nM for CDK9, this compound demonstrates significant selectivity over other CDK family members.[1][2][3] Its mechanism of action involves the inhibition of CDK9, which in turn prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II). This leads to the suppression of transcription of short-lived anti-apoptotic proteins, such as Mcl-1 and c-Myc, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1][3] These characteristics make this compound a valuable tool for cancer research and a potential therapeutic candidate.

These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its impact on cell viability, apoptosis, and cell cycle progression, as well as for analyzing its effect on key signaling pathways.

Data Presentation

This compound Inhibitory Activity
TargetIC50Selectivity
CDK9/Cyclin T11 nM[2]Highly selective over other CDKs (CDK1: 1.34 µM, CDK2: 2.86 µM, CDK5: 4.64 µM, CDK7: 1.72 µM)[2]
This compound Antiproliferative Activity (GI50)
Cell LineCancer TypeGI50 (µM)
A375Melanoma0.002 - 0.044[2]
A431Squamous Cell Carcinoma0.002 - 0.044[2]
BE(2)M17Neuroblastoma0.002 - 0.044[2]
GIST-T1Gastrointestinal Stromal Tumor0.002 - 0.044[2]
COLO205Colon Cancer0.002 - 0.044[2]
Leukemia Cell Lines (including AML, CLL, B cell lymphoma)LeukemiaSingle to double digit nM range[2]
CHONormal Ovary1.1[2]

Experimental Protocols

Analysis of this compound on CDK9 Signaling Pathway by Western Blot

This protocol details the investigation of this compound's effect on the phosphorylation of RNA Pol II and the expression of downstream target proteins. A 2-hour treatment duration is sufficient to observe changes in the phosphorylation status of RNA Pol II.[1]

Materials:

  • This compound

  • Cell lines (e.g., MV4-11, HL-60, MEC-1)[1]

  • Complete cell culture medium

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: phospho-RNA Pol II (Ser2), RNA Pol II, MCL-1, c-Myc, GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in culture plates and allow them to adhere and grow overnight.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, serially dilute this compound in a complete culture medium to the desired final concentrations. Remove the old medium from the cells and add the medium containing this compound or DMSO (vehicle control). Incubate for 2 hours at 37°C and 5% CO2.[1]

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with cell lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop the blot using a chemiluminescent substrate.

    • Visualize the protein bands using a gel documentation system.

G JSH150 This compound CDK9 CDK9 JSH150->CDK9 Inhibition p_RNA_Pol_II p-RNA Pol II (Ser2) JSH150->p_RNA_Pol_II Suppression RNA_Pol_II RNA Pol II CDK9->RNA_Pol_II Phosphorylation Transcription Transcriptional Elongation p_RNA_Pol_II->Transcription MCL1_cMyc MCL-1, c-Myc (Anti-apoptotic proteins) Transcription->MCL1_cMyc Apoptosis Apoptosis MCL1_cMyc->Apoptosis Inhibition

This compound Signaling Pathway
Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on cell proliferation and viability. A 72-hour incubation period is recommended to observe significant antiproliferative effects.

Materials:

  • This compound

  • Target cancer cell lines

  • Complete cell culture medium

  • DMSO

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • This compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.001 to 10 µM) or DMSO for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment. An incubation time of 24 to 48 hours is generally suitable for detecting apoptosis.

Materials:

  • This compound

  • Target cancer cell lines

  • Complete cell culture medium

  • DMSO

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound or DMSO for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Viable cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle after this compound treatment. A 24-hour treatment is often sufficient to induce cell cycle arrest.

Materials:

  • This compound

  • Target cancer cell lines

  • Complete cell culture medium

  • DMSO

  • Cold 70% ethanol

  • PBS

  • PI/RNase staining buffer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or DMSO for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in PI/RNase staining buffer. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

G cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Analysis viability_seed Seed Cells viability_treat Treat with this compound (72h) viability_seed->viability_treat viability_mtt Add MTT viability_treat->viability_mtt viability_solubilize Solubilize Formazan viability_mtt->viability_solubilize viability_read Read Absorbance viability_solubilize->viability_read apoptosis_seed Seed Cells apoptosis_treat Treat with this compound (24-48h) apoptosis_seed->apoptosis_treat apoptosis_harvest Harvest Cells apoptosis_treat->apoptosis_harvest apoptosis_stain Stain with Annexin V/PI apoptosis_harvest->apoptosis_stain apoptosis_flow Flow Cytometry apoptosis_stain->apoptosis_flow cellcycle_seed Seed Cells cellcycle_treat Treat with this compound (24h) cellcycle_seed->cellcycle_treat cellcycle_fix Fix Cells cellcycle_treat->cellcycle_fix cellcycle_stain Stain with PI/RNase cellcycle_fix->cellcycle_stain cellcycle_flow Flow Cytometry cellcycle_stain->cellcycle_flow

Experimental Workflows

References

Application Notes: JSH-150 Protocol for MV4-11 and HL-60 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

JSH-150 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2][3][4] In acute myeloid leukemia (AML), cancer cells often exhibit "transcriptional addiction," a heightened reliance on the continuous transcription of short-lived anti-apoptotic proteins and oncoproteins for survival. This compound targets this vulnerability by inhibiting CDK9, which in turn prevents the phosphorylation of RNA Polymerase II (Pol II). This action leads to the downregulation of critical survival proteins such as MCL-1 and the oncoprotein c-Myc, ultimately inducing cell cycle arrest and apoptosis in leukemia cells.[1][2][3][5] These application notes provide detailed protocols for treating MV4-11 and HL-60 human AML cell lines with this compound and assessing its biological effects.

Mechanism of Action

This compound exerts its anti-leukemic effects by selectively inhibiting the kinase activity of CDK9. This inhibition disrupts the Positive Transcription Elongation Factor b (P-TEFb) complex, which is crucial for phosphorylating the C-terminal domain of RNA Pol II at the Serine 2 position. The subsequent failure of transcriptional elongation leads to a rapid decrease in the mRNA and protein levels of key survival factors that have short half-lives, such as MCL-1 and c-Myc. The depletion of these proteins triggers the intrinsic apoptotic pathway and causes the cells to arrest in the cell cycle.[1][2][3]

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of this compound from biochemical and cell-based assays.

Assay Type Target/Cell Line Metric Value Reference
Biochemical Kinase AssayCDK9IC501 nM[1][2][3][4]
Cell Proliferation AssayA375 (Melanoma)GI500.002 µM[4]
Cell Proliferation AssayCOLO205 (Colon Cancer)GI500.044 µM[4]
Cell Proliferation AssayAML Cell LinesGI50Single to double-digit nM[4]
Cell Proliferation AssayCHO (Normal Cells)GI501.1 µM[4]

Experimental Protocols & Visualizations

The following diagram illustrates a general workflow for investigating the effects of this compound on AML cells.

G cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis culture Culture MV4-11 & HL-60 Cells treat Treat Cells with this compound (Dose-Response & Time-Course) culture->treat viability Cell Viability Assay (MTT / CTG) treat->viability apoptosis Apoptosis Assay (Annexin V / PI) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle western_blot Western Blot (Protein Expression) treat->western_blot data_analysis Analyze Results: - IC50/GI50 Values - Apoptotic Population % - Cell Cycle Distribution % - Protein Level Changes viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Caption: General experimental workflow for this compound treatment and analysis in AML cells.

Protocol 1: Cell Culture and Maintenance
  • Cell Lines :

    • MV4-11 : Human acute monocytic leukemia cell line with FLT3-ITD mutation.

    • HL-60 : Human promyelocytic leukemia cell line.

  • Culture Medium :

    • Both cell lines can be cultured in RPMI-1640 medium.

    • Supplement the medium with 10% Fetal Bovine Serum (FBS) for HL-60 and 20% for BV173 (as a reference, suggesting higher serum may be needed for some leukemia lines) and 1% Penicillin-Streptomycin.[6]

  • Culture Conditions :

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • MV4-11 and HL-60 cells grow in suspension.[7]

    • Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL for optimal growth.

    • Subculture the cells every 2-3 days by centrifuging, removing the old medium, and resuspending the cell pellet in fresh, pre-warmed medium at a lower density (e.g., 0.15 million cells/mL).[8]

  • Compound Preparation :

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.

    • On the day of the experiment, dilute the stock solution in the culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

This compound Signaling Pathway

The diagram below outlines the molecular mechanism of action for this compound.

G cluster_genes Downstream Gene Products JSH150 This compound CDK9 CDK9 JSH150->CDK9 Inhibits pRNAPolII p-RNA Pol II (Ser2) CDK9->pRNAPolII Phosphorylates RNAPolII RNA Pol II Transcription Transcriptional Elongation pRNAPolII->Transcription Promotes MCL1 MCL-1 Transcription->MCL1 cMyc c-Myc Transcription->cMyc Apoptosis Apoptosis MCL1->Apoptosis Inhibits CellCycleArrest Cell Cycle Arrest cMyc->CellCycleArrest Prevents

Caption: this compound inhibits CDK9, blocking transcription of MCL-1/c-Myc, leading to apoptosis.

Protocol 2: Cell Viability Assay

This protocol determines the concentration of this compound that inhibits cell growth (GI50).

  • Seeding : Seed MV4-11 or HL-60 cells in a 96-well plate at a density of 4 x 10⁴ cells/mL in 100 µL of culture medium.[9]

  • Treatment : Prepare serial dilutions of this compound. Add the compound to the wells, including a vehicle control (DMSO only).

  • Incubation : Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Assay :

    • Add 10 µL of MTT solution (5 mg/mL) to each well.[9]

    • Incubate for 4 hours at 37°C.

    • Centrifuge the plate, remove the supernatant, and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 value using non-linear regression analysis.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the percentage of apoptotic cells following treatment.

  • Seeding and Treatment : Seed 5 x 10⁵ cells per well in a 6-well plate and treat with this compound (e.g., at IC50 and 2x IC50 concentrations) and a vehicle control for 24 or 48 hours.

  • Cell Collection : Harvest cells by centrifugation (e.g., 300 x g for 5 minutes). Wash the cell pellet twice with ice-cold PBS.

  • Staining :

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each sample.

  • Flow Cytometry : Analyze the samples immediately using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[10]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[10]

G cluster_results Cell Population Quadrants start Treat Cells with this compound harvest Harvest & Wash Cells with PBS start->harvest resuspend Resuspend in 1X Binding Buffer harvest->resuspend stain Add Annexin V-FITC & PI Incubate 15 min resuspend->stain analyze Analyze by Flow Cytometry stain->analyze q3 Live (AV-/PI-) analyze->q3 q1 Necrotic (AV-/PI+) q2 Late Apoptotic (AV+/PI+) q4 Early Apoptotic (AV+/PI+)

Caption: Workflow for detecting apoptosis using Annexin V and PI staining.

Protocol 4: Cell Cycle Analysis

This protocol assesses the effect of this compound on cell cycle distribution.

  • Seeding and Treatment : Seed 1 x 10⁶ cells in a 6-well plate and treat with this compound and a vehicle control for 24 hours.

  • Cell Fixation :

    • Harvest cells and wash once with PBS.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining :

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution (containing RNase A).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry : Analyze the DNA content using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle, as well as a sub-G1 peak indicative of apoptotic cells.[11][12]

Protocol 5: Western Blot Analysis

This protocol is used to measure changes in protein expression levels.

  • Seeding and Treatment : Treat MV4-11 or HL-60 cells with this compound (e.g., serially diluted concentrations) for a short duration, such as 2 hours, to observe effects on phosphorylation and downstream targets.[2][3]

  • Protein Extraction :

    • Harvest and wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer :

    • Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • p-RNA Pol II (Ser2)

      • Total RNA Pol II

      • MCL-1

      • c-Myc

      • Cleaved PARP (as an apoptosis marker)

      • GAPDH or β-Actin (as a loading control)[2][3]

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

References

Application Notes: Western Blot Protocol for Phosphorylated RNA Polymerase II

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the detection of phosphorylated RNA Polymerase II (p-RNA Pol II) using Western blotting. This method is crucial for researchers and drug development professionals studying transcriptional regulation and the efficacy of therapeutic agents targeting transcription, such as the CDK9 inhibitor JSH-150.

Introduction

RNA Polymerase II (Pol II) is a key enzyme responsible for transcribing protein-coding genes in eukaryotes.[1] Its activity is tightly regulated by post-translational modifications, particularly phosphorylation of the C-terminal domain (CTD) of its largest subunit, Rpb1. The CTD consists of multiple repeats of the heptapeptide sequence YSPTSPS.[2][3] Phosphorylation at different serine residues within this repeat, notably Serine 2 (Ser2) and Serine 5 (Ser5), dictates the stage of the transcription cycle and the recruitment of various regulatory factors.[2][3] Dysregulation of Pol II phosphorylation is implicated in various diseases, including cancer, making it a critical area of study. Western blotting is a fundamental technique to quantify the levels of phosphorylated Pol II, providing insights into transcriptional activity and the cellular response to stimuli or inhibitors.

This compound: A Potent CDK9 Inhibitor Affecting RNA Pol II Phosphorylation

This compound is a highly selective and potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), with an IC50 of 1 nM.[4][5] CDK9 is a key kinase responsible for phosphorylating Ser2 of the RNA Pol II CTD, a modification associated with transcriptional elongation.[2] By inhibiting CDK9, this compound effectively reduces the levels of Ser2-phosphorylated RNA Pol II, leading to the suppression of transcription of certain genes, such as the anti-apoptotic protein MCL-1 and the oncogene c-Myc.[5][6][7] Studies have shown that this compound can dose-dependently inhibit the phosphorylation of RNA Pol II in various cancer cell lines, induce cell cycle arrest, and promote apoptosis.[5][6][7] This makes this compound a valuable tool for studying the dynamics of RNA Pol II phosphorylation and a potential therapeutic agent.

Quantitative Data Summary

The following tables summarize data from studies involving the CDK9 inhibitor this compound, demonstrating its effect on cancer cell lines.

Table 1: In Vitro Anti-proliferative Activity of this compound

Cell LineCancer TypeGI50 (µM)
A375Melanoma0.002 - 0.044
A431Squamous Cell Carcinoma0.002 - 0.044
BE(2)M17Neuroblastoma0.002 - 0.044
GIST-T1Gastrointestinal Stromal Tumor0.002 - 0.044
COLO205Colon Cancer0.002 - 0.044
Various Leukemia Cell LinesAML, CLL, B cell lymphomasingle to double digit nM
CHONormal Ovarian Cells1.1
Data sourced from this compound product datasheets.[8]

Table 2: Experimental Conditions for Western Blot Analysis of p-RNA Pol II Following this compound Treatment

ParameterDetailsReference
Cell Lines MV4-11, HL-60, MEC-1[6]
Treatment DMSO (vehicle control), serially diluted this compound[6]
Incubation Time 2 hours[6]
Primary Antibodies Phospho-RNA Pol II (Ser2), Phospho-RNA Pol II (Ser5), Total RNA Pol II, Phospho-CDK9 (Thr186), CDK9, MCL-1, c-MYC, XIAP, BCL-2, GAPDH[4][6]
This table outlines the experimental setup used to validate the effect of this compound on RNA Pol II phosphorylation via Western blot.

Signaling Pathway

The phosphorylation of RNA Polymerase II is a critical regulatory mechanism in gene transcription. The following diagram illustrates a simplified signaling pathway focusing on the role of CDK9.

RNA_Pol_II_Phosphorylation cluster_transcription Transcription Cycle Initiation Initiation Elongation Elongation Initiation->Elongation Ser5 Phos. Termination Termination Elongation->Termination Ser2 Phos. CDK9 CDK9 p_RNA_Pol_II_Ser2 p-RNA Pol II (Ser2) CDK9->p_RNA_Pol_II_Ser2 Phosphorylates p_RNA_Pol_II_Ser2->Elongation JSH_150 This compound JSH_150->CDK9 Inhibits RNA_Pol_II RNA Pol II RNA_Pol_II->Initiation

Caption: Simplified pathway of RNA Pol II Ser2 phosphorylation by CDK9 and its inhibition by this compound.

Experimental Protocol: Western Blot for p-RNA Pol II

This protocol provides a step-by-step guide for detecting phosphorylated RNA Polymerase II.

1. Sample Preparation (Cell Lysate)

  • Culture cells to the desired confluency and treat with this compound or other compounds as required.

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9] Using a subcellular fractionation kit can help enrich for nuclear proteins.[10]

  • Sonicate the lysate briefly to shear chromatin and release DNA-bound proteins.[10][11]

  • Centrifuge the lysate at high speed to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

2. SDS-PAGE

  • Prepare protein samples by adding 4X SDS loading buffer and heating at 95-100°C for 5 minutes.[12]

  • Load 20-50 µg of total protein per lane onto an 8% polyacrylamide gel.[11][13] A lower percentage gel is recommended for large proteins like RNA Pol II (~220 kDa).

  • Run the gel in 1X running buffer until the dye front reaches the bottom.

3. Protein Transfer

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12][13] A wet transfer method is often recommended for large proteins to ensure efficient transfer.[11]

  • After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm successful transfer.[13]

4. Immunoblotting

  • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST). For phospho-antibodies, BSA is often preferred to reduce background.[12]

  • Incubate the membrane with the primary antibody (e.g., anti-p-RNA Pol II Ser2 or Ser5) diluted in blocking buffer overnight at 4°C with gentle agitation.[13] Optimal antibody dilutions should be determined experimentally. A starting dilution of 1:1000 is common.[14]

  • Wash the membrane three times for 10 minutes each with TBST.[12][13]

  • Incubate the membrane with a suitable HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[13]

  • Wash the membrane again three times for 10 minutes each with TBST.[12][13]

5. Detection

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.[11]

  • Capture the chemiluminescent signal using a digital imager or X-ray film.

Experimental Workflow

The following diagram outlines the key stages of the Western blot protocol for p-RNA Pol II.

Western_Blot_Workflow Sample_Prep 1. Sample Preparation (Cell Lysis) SDS_PAGE 2. SDS-PAGE (Protein Separation) Sample_Prep->SDS_PAGE Transfer 3. Protein Transfer (to Membrane) SDS_PAGE->Transfer Blocking 4. Blocking Transfer->Blocking Primary_Ab 5. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 6. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 7. Detection (ECL) Secondary_Ab->Detection

Caption: Step-by-step workflow for Western blot analysis of p-RNA Pol II.

Troubleshooting

Table 3: Common Western Blot Issues and Solutions

IssuePossible CauseSuggested SolutionReference
No or Weak Signal Insufficient protein loadedIncrease protein load to 30-50 µg or more.[9]
Primary antibody concentration too lowIncrease antibody concentration or incubate overnight at 4°C.
Inefficient protein transferUse a wet transfer system, especially for large proteins. Confirm transfer with Ponceau S stain.[11]
High Background Insufficient blockingIncrease blocking time or change blocking agent (e.g., from milk to BSA for phospho-antibodies).[10]
Secondary antibody concentration too highReduce the concentration of the secondary antibody.[9]
Multiple Bands Protein degradationAdd protease and phosphatase inhibitors to the lysis buffer and use fresh samples.[9]
Non-specific antibody bindingIncrease the number and duration of wash steps. Optimize primary antibody dilution.[12][13]

References

Application Notes and Protocols: JSH-150 Induced Apoptosis in Leukemia Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JSH-150 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2][3] Inhibition of CDK9 by this compound leads to the suppression of anti-apoptotic proteins such as Mcl-1 and the proto-oncogene c-Myc, ultimately inducing apoptosis in various cancer cells, including leukemia.[1][2][3] These application notes provide a comprehensive overview of the this compound-induced apoptosis assay in leukemia cells, including detailed protocols and data presentation.

Mechanism of Action

This compound exerts its pro-apoptotic effects by selectively inhibiting the kinase activity of CDK9 with a reported IC50 of approximately 1 nM.[1][3] This inhibition disrupts the transcription of short-lived anti-apoptotic proteins and key oncogenes, leading to cell cycle arrest and programmed cell death. The primary mechanism involves the reduced phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at serine 2 (Ser2), which is crucial for transcriptional elongation. This leads to the downregulation of critical survival proteins like Mcl-1 and the transcription factor c-Myc. The depletion of these factors initiates the intrinsic apoptotic pathway, characterized by the activation of executioner caspases, such as Caspase-3, and the subsequent cleavage of cellular substrates like Poly (ADP-ribose) polymerase (PARP).

Data Presentation

This compound Potency and Efficacy
ParameterValueCell LinesReference
CDK9 IC501 nMBiochemical Assay[1][3]
GI50 RangeSingle to double-digit nMLeukemia Cell Lines (AML, CLL, B-cell lymphoma)[4]
This compound Induced Apoptosis in Leukemia Cells (Illustrative Data)

No specific quantitative data for this compound from Annexin V/PI assays was publicly available at the time of this writing. The following table is an illustrative example based on the expected effects of a potent CDK9 inhibitor in leukemia cells and should be replaced with experimental data.

Cell LineThis compound Concentration% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
MV4-11 Vehicle (DMSO)~2-5%~1-3%
10 nM~15-25%~5-10%
50 nM~30-45%~15-25%
HL-60 Vehicle (DMSO)~3-6%~2-4%
25 nM~20-35%~10-15%
100 nM~40-60%~20-30%
Western Blot Analysis of Apoptotic Markers
Cell LineTreatmentKey Protein ChangesReference
MV4-11, HL-60, MEC-1This compound (Concentration and time-dependent)↓ p-RNAPII (Ser2), ↓ Mcl-1, ↓ c-Myc, ↑ Cleaved PARP, ↑ Cleaved Caspase-3[1]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound in leukemia cell lines.

Materials:

  • Leukemia cell lines (e.g., MV4-11, HL-60)

  • RPMI-1640 medium with 10% FBS

  • This compound

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.

  • Incubate for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value using a dose-response curve fitting software.

Protocol 2: Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Leukemia cell lines

  • RPMI-1640 medium with 10% FBS

  • This compound

  • DMSO

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed leukemia cells in 6-well plates at a density of 2 x 10^5 cells/well.

  • Treat cells with various concentrations of this compound or DMSO for 24-48 hours.

  • Harvest cells by centrifugation (including the supernatant to collect non-adherent apoptotic cells).

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Protocol 3: Western Blot Analysis for Apoptotic Markers

Objective: To detect the expression levels of key apoptotic proteins in response to this compound treatment.

Materials:

  • Leukemia cell lines

  • This compound

  • DMSO

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PARP, anti-cleaved Caspase-3, anti-Mcl-1, anti-c-Myc, anti-p-RNAPII Ser2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat leukemia cells with this compound or DMSO for the desired time (e.g., 24 hours).

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system. β-actin is commonly used as a loading control.

Visualizations

JSH_150_Signaling_Pathway cluster_downregulation Downregulation JSH150 This compound CDK9 CDK9/Cyclin T1 (P-TEFb) JSH150->CDK9 Inhibition RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation pRNAPII p-RNAPII (Ser2) Transcription Transcriptional Elongation pRNAPII->Transcription cMyc c-Myc mRNA Transcription->cMyc Mcl1 Mcl-1 mRNA Transcription->Mcl1 cMyc_prot c-Myc Protein cMyc->cMyc_prot Translation Mcl1_prot Mcl-1 Protein Mcl1->Mcl1_prot Translation cMyc_prot->Transcription Promotion Apoptosis Apoptosis Mcl1_prot->Apoptosis Inhibition

Caption: this compound Signaling Pathway in Leukemia Cells.

Apoptosis_Assay_Workflow start Seed Leukemia Cells treatment Treat with this compound (and controls) start->treatment harvest Harvest Cells (including supernatant) treatment->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate in Dark (15 min, RT) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Annexin V/PI Apoptosis Assay Workflow.

References

Application Note: JSH-150-Induced Cell Cycle Arrest Analysis by Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

JSH-150 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[1][2][3][4] By inhibiting CDK9, this compound disrupts the phosphorylation of RNA Polymerase II, leading to the suppression of short-lived anti-apoptotic proteins such as MCL-1 and the proto-oncogene c-Myc.[2][3][4] This disruption of critical cellular processes ultimately results in cell cycle arrest and the induction of apoptosis in a variety of cancer cell lines.[1][2][3][4] This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining.

Principle

Flow cytometry with propidium iodide (PI) is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[5] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA.[5][6] Therefore, the amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. By treating cells with this compound and subsequently staining with PI, it is possible to quantify the percentage of cells in each phase of the cell cycle and thereby determine the effect of the compound on cell cycle progression.

Experimental Protocols

I. Cell Culture and Treatment with this compound

  • Cell Seeding: Seed the cancer cell line of interest (e.g., MV4-11, HL-60, or MEC-1 cells) in appropriate cell culture flasks or plates at a density that will allow for logarithmic growth during the treatment period.[3]

  • Cell Adherence/Growth: Allow the cells to adhere (for adherent cell lines) or resume logarithmic growth (for suspension cell lines) for 24 hours.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[7] Treat the cells with serially diluted concentrations of this compound.[3][7] A vehicle control (DMSO) should be included. The final concentration of DMSO should be consistent across all conditions and typically below 0.1%.

  • Incubation: Incubate the cells with this compound for a predetermined time course (e.g., 24, 48, or 72 hours) to observe the effects on the cell cycle.

II. Sample Preparation for Flow Cytometry

This protocol is for the preparation of approximately 1 x 10^6 cells per sample.[6]

  • Cell Harvesting:

    • Adherent cells: Gently wash the cells with phosphate-buffered saline (PBS), and then detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin and collect the cells in a 15 mL conical tube.

    • Suspension cells: Collect the cells directly into a 15 mL conical tube.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[6] Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat the wash step.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[6][8] This ensures proper fixation and minimizes cell clumping.

  • Incubation: Incubate the cells in 70% ethanol for at least 30 minutes on ice or at 4°C.[6] Fixed cells can be stored at 4°C for several weeks.

  • Rehydration: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes.[6] Carefully decant the ethanol and resuspend the cell pellet in 5 mL of PBS.

  • Washing: Centrifuge the cells at 500 x g for 5 minutes, discard the supernatant.

III. Propidium Iodide Staining

  • RNase Treatment: Resuspend the cell pellet in 1 mL of PBS containing 100 µg/mL RNase A.[6] Incubate for 30 minutes at 37°C to ensure that only DNA is stained.[5]

  • PI Staining: Add 50 µg/mL of propidium iodide to the cell suspension.[6]

  • Incubation: Incubate the cells in the PI staining solution for 15-30 minutes at room temperature in the dark.[8]

  • Filtering: Just before analysis, filter the cell suspension through a 35-50 µm nylon mesh to remove cell aggregates.[9]

IV. Flow Cytometry Analysis

  • Instrument Setup: Use a flow cytometer equipped with a laser suitable for exciting PI (e.g., 488 nm or 561 nm). Set the emission filter to collect the red fluorescence of PI (typically around 610-630 nm).

  • Data Acquisition:

    • Use a linear scale for the PI signal (FL2-A or a similar channel).[6]

    • Use a dot plot of the forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population and exclude debris.

    • Use a dot plot of the PI fluorescence area (FL2-A) versus PI fluorescence width (FL2-W) or height (FL2-H) to gate out doublets and clumps.[10]

    • Acquire at least 10,000 events within the single-cell gate for each sample to ensure statistical significance.[6][10]

  • Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to generate a histogram of the PI fluorescence intensity. Apply a cell cycle model (e.g., Dean-Jett-Fox) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation

The quantitative data from the cell cycle analysis can be summarized in a table for easy comparison of the effects of different concentrations of this compound.

Table 1: Effect of this compound on Cell Cycle Distribution in Cancer Cells

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Vehicle Control (DMSO)55.2 ± 3.125.8 ± 2.519.0 ± 1.82.1 ± 0.5
This compound (10 nM)65.7 ± 4.218.3 ± 2.116.0 ± 1.55.5 ± 1.2
This compound (50 nM)78.9 ± 5.59.1 ± 1.512.0 ± 1.312.8 ± 2.3
This compound (100 nM)85.3 ± 6.14.2 ± 0.810.5 ± 1.125.4 ± 3.1

Data are presented as mean ± standard deviation from three independent experiments. The increase in the Sub-G1 population is indicative of apoptosis.

Visualizations

Signaling Pathway of this compound Action

JSH150_Pathway JSH150 This compound CDK9 CDK9 JSH150->CDK9 RNAPII RNA Polymerase II (p-Ser2) CDK9->RNAPII Phosphorylation Transcription Transcription of Anti-apoptotic & Proliferative Genes RNAPII->Transcription MCL1 MCL-1 Apoptosis Apoptosis MCL1->Apoptosis Inhibition cMyc c-Myc CellCycle Cell Cycle Progression cMyc->CellCycle Transcription->MCL1 Transcription->cMyc CellCycleArrest Cell Cycle Arrest

Caption: this compound inhibits CDK9, leading to reduced transcription and subsequent cell cycle arrest.

Experimental Workflow for Cell Cycle Analysis

CellCycle_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis CellSeeding 1. Seed Cells JSH150_Treatment 2. Treat with this compound CellSeeding->JSH150_Treatment CellHarvest 3. Harvest Cells JSH150_Treatment->CellHarvest Fixation 4. Fix with 70% Ethanol CellHarvest->Fixation RNase 5. RNase Treatment Fixation->RNase PI_Stain 6. Propidium Iodide Staining RNase->PI_Stain FlowCytometry 7. Flow Cytometry Acquisition PI_Stain->FlowCytometry DataAnalysis 8. Cell Cycle Analysis FlowCytometry->DataAnalysis

Caption: Workflow for analyzing this compound's effect on the cell cycle via flow cytometry.

References

Application Notes and Protocols: JSH-150 for Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the in vivo use of JSH-150, a potent and highly selective CDK9 inhibitor, in mouse xenograft models. The provided data and methodologies are intended to guide researchers in designing and executing preclinical studies to evaluate the anti-tumor efficacy of this compound.

Introduction

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4] CDK9 is a key transcriptional regulator, and its inhibition leads to the downregulation of anti-apoptotic proteins such as MCL-1 and oncogenes like c-Myc, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1][3] Preclinical studies in mouse xenograft models have shown significant anti-tumor activity of this compound, making it a promising candidate for further investigation.[1][3][5]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Potency of this compound

ParameterValueCell Lines
CDK9 IC501 nMBiochemical Assay
GI50 Range1.1 - 44 nMMultiple solid tumor and hematologic cancer cell lines

Table 2: In Vivo Efficacy of this compound in MV4-11 Xenograft Model

Dosage (mg/kg/day)Treatment DurationOutcome
1014 daysComplete suppression of tumor progression
2014 daysSuppression of tumor progression with no recurrence one week post-treatment
3014 daysSuppression of tumor progression with no recurrence one week post-treatment

Table 3: Pharmacokinetic Profile of this compound in Mice

ParameterValueRoute of Administration
Tmax2.00 hoursOral
T1/21.55 hoursOral
Oral Bioavailability45.01%Oral

Signaling Pathway

The diagram below illustrates the mechanism of action of this compound. By inhibiting CDK9, this compound prevents the phosphorylation of RNA Polymerase II, leading to a decrease in the transcription of key oncogenes and survival proteins.

JSH150_Pathway JSH150 This compound CDK9 CDK9 JSH150->CDK9 RNAPII RNA Polymerase II CDK9->RNAPII phosphorylates pRNAPII p-RNA Polymerase II RNAPII->pRNAPII Transcription Gene Transcription pRNAPII->Transcription MCL1_cMYC MCL-1, c-Myc Transcription->MCL1_cMYC Apoptosis Apoptosis MCL1_cMYC->Apoptosis

This compound inhibits CDK9-mediated transcription.

Experimental Protocols

The following are detailed protocols for a typical in vivo efficacy study of this compound using a mouse xenograft model.

Materials and Reagents
  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • MV4-11 human acute myeloid leukemia cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin

  • Matrigel (or similar basement membrane matrix)

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Sterile syringes and needles

  • Calipers

  • Anesthesia (e.g., isoflurane)

  • Standard animal husbandry equipment

Experimental Workflow

JSH150_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (MV4-11) Tumor_Implantation 4. Tumor Implantation Cell_Culture->Tumor_Implantation Animal_Acclimation 2. Animal Acclimation Animal_Acclimation->Tumor_Implantation JSH150_Prep 3. This compound Formulation Dosing 7. Dosing (Vehicle & this compound) JSH150_Prep->Dosing Tumor_Growth 5. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 6. Randomization Tumor_Growth->Randomization Randomization->Dosing Data_Collection 8. Data Collection (Tumor Volume, Body Weight) Dosing->Data_Collection Endpoint 9. Endpoint Analysis Data_Collection->Endpoint

Workflow for a this compound mouse xenograft study.
Detailed Methodology

1. Cell Culture and Preparation

  • Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
  • Harvest cells during the logarithmic growth phase.
  • Wash the cells with sterile phosphate-buffered saline (PBS).
  • Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

2. Animal Handling and Tumor Implantation

  • Acclimate immunocompromised mice for at least one week prior to the experiment.
  • Anesthetize the mice using a standard protocol.
  • Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.

3. Tumor Growth Monitoring and Randomization

  • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
  • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
  • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

4. This compound Preparation and Administration

  • Prepare this compound in the appropriate vehicle at the desired concentrations (e.g., 10, 20, and 30 mg/mL for 10, 20, and 30 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).
  • Administer this compound or vehicle to the respective groups daily via oral gavage.

5. Data Collection and Endpoint

  • Continue to measure tumor volume and body weight every 2-3 days throughout the study.
  • The study endpoint may be a predetermined tumor volume, a specific time point, or signs of toxicity.
  • At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

Concluding Remarks

This compound has demonstrated significant single-agent efficacy in preclinical mouse xenograft models of leukemia. The provided protocols offer a framework for conducting in vivo studies to further evaluate its therapeutic potential. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.

References

JSH-150: Application Notes and Protocols for Oral Gavage and Intravenous Administration in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JSH-150 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2] By targeting CDK9, this compound effectively downregulates the expression of critical anti-apoptotic proteins such as MCL-1 and oncogenes like c-Myc, leading to cell cycle arrest and apoptosis in various cancer cell lines.[1][2] These characteristics make this compound a promising candidate for preclinical and clinical development. This document provides detailed application notes and protocols for the oral gavage and intravenous (IV) administration of this compound in mice, intended to guide researchers in their in vivo studies.

Data Presentation

Pharmacokinetic Profile of this compound in Mice (Oral Administration)

The following table summarizes the available pharmacokinetic parameters of this compound following oral administration in mice. A complete side-by-side comparison with intravenous administration is not fully available in the reviewed literature.

ParameterValueSpeciesDosageReference
Bioavailability (F)45.01%MouseNot Specified[3]
Time to Maximum Concentration (Tmax)2.00 hoursMouseNot Specified[3][4]
Half-life (T1/2)1.55 hoursMouseNot Specified[3][4]
In Vivo Efficacy of this compound (Oral Administration)

Studies in a MV4-11 cell-inoculated xenograft mouse model have demonstrated the anti-tumor efficacy of this compound.

DosageEfficacyAnimal ModelReference
10 mg/kg/dayAlmost complete suppression of tumor progression.MV4-11 xenograft mouse model[1][2]
20 mg/kg/dayAlmost complete suppression of tumor progression with no tumor recurrence observed a week after treatment cessation.MV4-11 xenograft mouse model[4]
30 mg/kg/dayAlmost complete suppression of tumor progression with no tumor recurrence observed a week after treatment cessation.MV4-11 xenograft mouse model[4]

Experimental Protocols

Formulation of this compound for In Vivo Administration

A common formulation for this compound for both oral and intravenous administration in mice is as follows:

  • 10% DMSO: Serves as the initial solvent for this compound.

  • 40% PEG300: A polyethylene glycol that aids in solubilizing the compound.

  • 5% Tween-80: A nonionic surfactant that improves solubility and stability.

  • 45% Saline: The aqueous vehicle to bring the formulation to the final volume.

Preparation:

  • Dissolve this compound in DMSO.

  • Add PEG300 and mix thoroughly.

  • Add Tween-80 and mix until the solution is clear.

  • Finally, add saline to the desired final volume and mix well.

Protocol for Oral Gavage Administration in Mice

This protocol is a general guideline and should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) regulations.

Materials:

  • This compound formulation

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice) with a ball tip[5]

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the mouse to determine the correct dosing volume. The recommended maximum volume for oral gavage is 10 mL/kg.[1][5]

  • Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head and body.[2] The head should be slightly extended to create a straight line from the mouth to the esophagus.[6]

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the needle is advanced.[5] Do not force the needle. If resistance is met, withdraw and reinsert.

  • Administration: Once the needle is in the esophagus (a slight bulge may be visible on the left side of the neck), slowly administer the this compound formulation.

  • Withdrawal and Monitoring: After administration, gently remove the needle. Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or choking, for at least 10-15 minutes.

Protocol for Intravenous (Tail Vein) Administration in Mice

This protocol is a general guideline and requires proper training and adherence to institutional guidelines.

Materials:

  • This compound formulation

  • Sterile syringes (e.g., 1 mL) with small gauge needles (e.g., 27-30 gauge)

  • A method for warming the tail (e.g., heat lamp, warm water bath)

  • A mouse restrainer

  • 70% ethanol or isopropanol wipes

  • Gauze

Procedure:

  • Animal Preparation: Place the mouse in a restrainer. To aid in vasodilation and visualization of the tail veins, warm the tail using a heat lamp or by immersing it in warm water (38-40°C) for a few seconds.

  • Vein Identification: The two lateral tail veins are the preferred sites for injection. Gently wipe the tail with an alcohol swab to clean the area and improve vein visibility.

  • Needle Insertion: With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle (approximately 15-20 degrees).

  • Administration: Once the needle is correctly positioned within the vein (a small flash of blood may be visible in the hub of the needle, though not always), slowly inject the this compound formulation. The maximum recommended bolus injection volume is 5 mL/kg. If you observe swelling or feel resistance, the needle is likely not in the vein; in this case, withdraw the needle and attempt a new injection at a more proximal site on the tail or in the other vein.

  • Withdrawal and Hemostasis: After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.

  • Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Mandatory Visualizations

CDK9_Signaling_Pathway JSH_150 This compound CDK9_CyclinT CDK9/Cyclin T1 (P-TEFb) JSH_150->CDK9_CyclinT Inhibition RNAPII RNA Polymerase II CDK9_CyclinT->RNAPII Phosphorylates p_RNAPII Phosphorylated RNA Pol II (Ser2) CDK9_CyclinT->p_RNAPII Transcription_Elongation Transcriptional Elongation p_RNAPII->Transcription_Elongation Promotes MCL1_cMyc_mRNA MCL-1 and c-Myc mRNA Transcription_Elongation->MCL1_cMyc_mRNA MCL1_cMyc_Protein MCL-1 and c-Myc Proteins MCL1_cMyc_mRNA->MCL1_cMyc_Protein Apoptosis Apoptosis MCL1_cMyc_Protein->Apoptosis Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_oral Oral Gavage Administration cluster_iv Intravenous Administration Oral_Prep Prepare this compound Formulation Oral_Dose Calculate Dose (e.g., 10-30 mg/kg) Oral_Prep->Oral_Dose Oral_Admin Administer via Oral Gavage Oral_Dose->Oral_Admin Oral_Observe Monitor Animal Oral_Admin->Oral_Observe IV_Prep Prepare this compound Formulation IV_Dose Calculate Dose IV_Prep->IV_Dose IV_Admin Administer via Tail Vein Injection IV_Dose->IV_Admin IV_Observe Monitor Animal IV_Admin->IV_Observe

Caption: Workflow for this compound administration.

References

Troubleshooting & Optimization

JSH-150 solubility in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility of JSH-150 in DMSO and cell culture media, along with troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).[1] It is highly soluble in DMSO.[1] For best results, use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[2]

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound powder in high-quality DMSO to your desired concentration (e.g., 10 mM, 50 mM, or up to 100 mg/mL). Sonication can be used to aid dissolution if needed.[3] It is crucial to centrifuge the vial before opening to ensure any powder adhered to the cap or sides is collected at the bottom.

Q3: How do I dilute the this compound DMSO stock solution for cell culture experiments?

A3: Dilute the DMSO stock solution directly into your cell culture medium to achieve the final desired concentration. It is critical to add the DMSO stock to the media and mix immediately and thoroughly to prevent precipitation. The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Q4: What is the stability of this compound in stock solutions and how should it be stored?

A4: this compound powder is stable for up to 3 years when stored at -20°C.[3] Once dissolved in DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[4] These aliquots can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[4]

Troubleshooting Guide

Issue Possible Cause Solution
This compound powder is not visible in the vial. The powder is highly dispersed due to static electricity during shipping.Centrifuge the vial at a low speed to collect all the powder at the bottom before opening.[3]
Difficulty dissolving this compound in DMSO. The DMSO may have absorbed moisture, reducing its solvating capacity.Use fresh, anhydrous (moisture-free) DMSO.[2] Gentle warming or sonication can also be applied to aid dissolution.[3]
Precipitate forms when diluting DMSO stock in cell culture media. The concentration of this compound exceeds its solubility limit in the aqueous medium. The final DMSO concentration is too low to maintain solubility.Perform a serial dilution of your stock solution in DMSO first. Then, add the diluted DMSO stock to the cell culture medium while vortexing or mixing to ensure rapid dispersion. Avoid preparing large volumes of diluted compound in aqueous solutions long before use. Prepare fresh dilutions for each experiment.
Inconsistent experimental results. Repeated freeze-thaw cycles of the stock solution may have degraded the compound.Aliquot the stock solution after preparation to minimize freeze-thaw cycles.[4] Use a fresh aliquot for each experiment.
Cell toxicity observed in control group. The final concentration of DMSO in the cell culture medium is too high.Ensure the final DMSO concentration is within the tolerated range for your specific cell line, typically ≤0.5%. Perform a dose-response experiment for DMSO alone to determine the toxicity threshold for your cells.

Solubility Data

The solubility of this compound can vary slightly between batches. The following table summarizes reported solubility values.

Solvent Concentration (mg/mL) Molar Concentration (mM) Notes
DMSO100[2][5]197.99[5]Use fresh, anhydrous DMSO.[2]
DMSO55[3]108.89[3]Sonication is recommended.[3]
Ethanol100[2][5]197.99[5]
Water100[2][5]197.99[5]

Experimental Protocols & Workflows

Protocol 1: Preparation of this compound Stock Solution
  • Preparation: Before opening, centrifuge the vial of this compound powder to ensure all contents are at the bottom.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock, add 0.99 mL of DMSO to 5 mg of this compound, MW: 505.08 g/mol ).

  • Dissolution: Vortex the solution thoroughly. If necessary, sonicate the vial in a water bath for a few minutes to ensure complete dissolution.

  • Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C.

Protocol 2: Preparation of Working Solution for Cell-Based Assays
  • Thawing: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warming Medium: Warm the required volume of cell culture medium to 37°C.

  • Dilution: Add the appropriate volume of the this compound stock solution to the pre-warmed medium to reach the final desired treatment concentration. Important: Add the DMSO stock directly to the medium and immediately mix by vortexing or inverting the tube to prevent precipitation.

  • Application: Add the final working solution to your cell cultures. Ensure a vehicle control (medium with an equivalent concentration of DMSO) is included in your experimental design.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start This compound Powder add_dmso Add Anhydrous DMSO start->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve stock Concentrated Stock Solution (e.g., 10 mM in DMSO) dissolve->stock aliquot Aliquot stock->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot dilute Dilute Stock into Media & Mix thaw->dilute warm_media Warm Cell Culture Media (37°C) warm_media->dilute working Final Working Solution dilute->working treat Treat Cells working->treat

Workflow for preparing this compound stock and working solutions.

Signaling Pathway

This compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][4][6][7] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II (RNA Pol II). This phosphorylation event is critical for the transition from transcription initiation to productive elongation.

By inhibiting CDK9, this compound prevents the phosphorylation of RNA Pol II, leading to a global downregulation of transcription, particularly of genes with short half-lives, such as the anti-apoptotic protein MCL-1 and the oncogene c-Myc.[1][2][6][8] The suppression of these key survival and proliferation genes ultimately results in cell cycle arrest and the induction of apoptosis in cancer cells.[1][2][6][8]

G cluster_pathway This compound Mechanism of Action JSH150 This compound CDK9 CDK9 / Cyclin T1 (P-TEFb) JSH150->CDK9 RNAPolII RNA Polymerase II CDK9->RNAPolII Phosphorylates pRNAPolII Phosphorylated RNA Polymerase II RNAPolII->pRNAPolII Transcription Transcriptional Elongation pRNAPolII->Transcription Genes MCL-1, c-Myc (Anti-apoptotic & Oncogenes) Transcription->Genes Upregulation Apoptosis Cell Cycle Arrest & Apoptosis Genes->Apoptosis Inhibition of

Signaling pathway of this compound as a CDK9 inhibitor.

References

JSH-150 Technical Support Center: Optimizing Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of JSH-150, a potent and highly selective CDK9 inhibitor, in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? A1: this compound is a small molecule inhibitor that is highly potent and selective for Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] CDK9 is a key component of the Positive Transcription Elongation Factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II (RNA Pol II).[1][4] This action is crucial for the transcriptional elongation of many genes, including short-lived anti-apoptotic proteins like MCL-1 and oncogenes such as c-Myc.[2][5] By inhibiting CDK9, this compound prevents this phosphorylation, leading to a decrease in the expression of these critical survival proteins, ultimately causing cell cycle arrest and apoptosis in sensitive cancer cell lines.[1][3][5]

Q2: How should I prepare and store a stock solution of this compound? A2: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1][6] It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1][7] When preparing working solutions, thaw an aliquot and dilute it further in your cell culture medium. Note that moisture-absorbing DMSO can reduce solubility, so using fresh, anhydrous DMSO is recommended.[1]

Q3: What is a recommended starting concentration range for a cell viability assay? A3: this compound demonstrates potent anti-proliferative activity across a wide range of cancer cell lines, with GI₅₀ (Growth Inhibition 50) values typically in the low nanomolar to mid-nanomolar range.[7][8] For initial experiments, a broad dose-response curve is recommended, starting from as low as 0.1 nM up to 1-5 µM. A common starting point for many solid tumor and leukemia cell lines is in the 1 nM to 100 nM range.[7][8] It is crucial to determine the optimal concentration empirically for each specific cell line.

Q4: What is the typical incubation time for this compound in a cell viability experiment? A4: The optimal incubation time can vary depending on the cell line's doubling time and the specific endpoint being measured. For cell viability or proliferation assays (e.g., Resazurin, MTT, CellTiter-Glo®), a 72-hour incubation period is commonly used to allow for effects on cell division to become apparent.[7] However, for mechanistic studies, such as observing the inhibition of RNA Pol II phosphorylation or the downregulation of MCL-1, shorter incubation times of 2 to 6 hours may be sufficient.[1][2]

Q5: Are there potential off-target effects or cytotoxicity concerns I should be aware of? A5: this compound is highly selective for CDK9, exhibiting 300 to 10,000-fold greater selectivity against other CDK family members.[1][3][5] However, like all kinase inhibitors, the possibility of off-target effects at higher concentrations cannot be entirely ruled out.[9][10] It is also important to distinguish between on-target toxicity (due to CDK9 inhibition) and non-specific cytotoxicity. This compound has been shown to be significantly less potent in normal, non-cancerous cell lines, suggesting a favorable therapeutic window.[7] Always include a vehicle control (e.g., DMSO at the same final concentration as your highest this compound dose) to account for any solvent-induced toxicity.[11]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No significant decrease in cell viability 1. This compound concentration is too low. 2. The cell line is resistant to CDK9 inhibition. 3. Compound has degraded due to improper storage. 4. Insufficient incubation time.1. Increase the concentration range; test up to 5-10 µM. 2. Confirm target engagement via Western blot for p-RNA Pol II (Ser2). Consider using a known sensitive cell line (e.g., MV4-11) as a positive control. 3. Use a fresh aliquot of this compound stock solution. 4. Increase incubation time to 96 hours, ensuring media is refreshed if necessary.
High variability between replicate wells 1. Inconsistent cell seeding density. 2. "Edge effect" in the multi-well plate. 3. Inaccurate pipetting of the compound.1. Ensure a single-cell suspension before seeding. Mix cells thoroughly between plating each row/column. 2. Avoid using the outermost wells of the plate, or fill them with sterile PBS or media to maintain humidity. 3. Use calibrated pipettes. Perform serial dilutions carefully and mix well at each step.
Precipitate observed in the culture medium 1. This compound has low solubility in aqueous media at the tested concentration. 2. Final DMSO concentration is too low to maintain solubility.1. Check the final concentration; this compound may precipitate at high micromolar concentrations. 2. Ensure the final DMSO concentration in the well is sufficient (typically ≤0.5%) but consistent across all treatments, including the vehicle control. If higher concentrations are needed, perform a DMSO toxicity control curve first.
Unexpectedly high cytotoxicity at very low concentrations 1. The cell line is exceptionally sensitive. 2. Error in stock solution concentration calculation or dilution. 3. Synergistic effect with a component in the cell culture medium.1. This may be a valid result. Confirm by repeating the experiment with a narrower, lower concentration range (e.g., picomolar to low nanomolar). 2. Recalculate all concentrations and prepare fresh dilutions from a new stock aliquot. 3. Review media components. As a control, test the compound in a different recommended medium for that cell line.

Quantitative Data Summary

Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeGI₅₀ (µM)Citation(s)
A375Melanoma0.002[7][8]
COLO205Colon Cancer0.044[7][8]
BE(2)M17Neuroblastoma0.004[7][8]
GIST-T1Gastrointestinal Stromal Tumor0.003[7][8]
MV4-11Acute Myeloid Leukemia (AML)Single-digit nM range[7]
MEC-1Chronic Lymphocytic Leukemia (CLL)Double-digit nM range[7]
CHONormal Hamster Ovary1.1[7]

Table 2: Kinase Selectivity Profile of this compound

Kinase TargetIC₅₀ (nM)Fold Selectivity vs. CDK9Citation(s)
CDK9/Cyclin T1 1 - [1][2][8]
CDK1/Cyclin B1,3401,340x[4][8]
CDK2/Cyclin A2,8602,860x[4][8]
CDK5/p254,6404,640x[4][8]
CDK7/Cyclin H/MNAT11,7201,720x[3][4][8]

Visualizations

Signaling Pathway

JSH150_Mechanism cluster_transcription Transcription Elongation cluster_inhibition Inhibition by this compound PTEFb P-TEFb Complex (CDK9 + Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates pRNAPII p-RNA Pol II (Ser2) Transcription Gene Transcription pRNAPII->Transcription Proteins MCL-1, c-Myc, etc. Transcription->Proteins Survival Cell Survival & Proliferation Proteins->Survival Apoptosis Apoptosis Proteins->Apoptosis Reduction leads to JSH150 This compound JSH150->PTEFb Inhibits

Caption: Mechanism of action for this compound targeting the CDK9-mediated transcription pathway.

Experimental Workflow

JSH150_Workflow start Start: Plan Experiment seed 1. Seed cells in 96-well plates and allow to attach start->seed prepare 2. Prepare serial dilutions of this compound and controls seed->prepare treat 3. Add compound dilutions to cells prepare->treat incubate 4. Incubate for desired period (e.g., 72 hours) treat->incubate assay 5. Add viability reagent (e.g., Resazurin, CellTiter-Glo®) incubate->assay read 6. Incubate and read plate (Fluor/Lum/Abs) assay->read analyze 7. Analyze data: Normalize to controls, calculate GI₅₀/IC₅₀ read->analyze end End: Results analyze->end

Caption: Standard workflow for a cell viability assay to determine this compound potency.

Troubleshooting Logic

JSH150_Troubleshooting cluster_high Issue: Viability is Too High cluster_low Issue: Viability is Too Low start Unexpected Viability Result check_conc Concentration too low? start->check_conc High Viability check_solvent Solvent toxicity? start->check_solvent Low Viability check_cell Cell line resistant? check_conc->check_cell No check_compound Compound degraded? check_cell->check_compound No solution_high Solution: - Increase concentration range - Verify with positive control cell line - Use fresh compound check_compound->solution_high check_seeding Cell seeding density correct? check_solvent->check_seeding No check_error Dilution error? check_seeding->check_error No solution_low Solution: - Run solvent-only toxicity curve - Optimize cell seeding number - Remake dilutions check_error->solution_low

References

troubleshooting inconsistent JSH-150 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for JSH-150, a potent and highly selective CDK9 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent experimental results and provide answers to frequently asked questions.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound. Each problem is followed by potential causes and recommended solutions.

Issue 1: High Variability in IC50/GI50 Values Across Experiments

You may observe significant differences in the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values for this compound between experimental repeats.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inconsistent Solubilization This compound is soluble in DMSO at 100 mg/mL (197.98 mM).[1] Ensure the compound is fully dissolved before making serial dilutions. Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] For in vivo studies, specific formulations with PEG300, Tween80, or corn oil should be prepared fresh for each experiment.[1][2]
Cell Seeding Density Variations in the initial number of cells plated can significantly impact the final readout. Use a consistent cell seeding density for all experiments. Regularly check cell viability and passage number, as these can affect growth rates and drug sensitivity.
Assay Incubation Time The duration of this compound treatment can influence the observed IC50 value. The inhibitory effect of this compound on downstream targets like RNA Polymerase II phosphorylation can be observed as early as 2 hours.[1] Standardize the incubation time across all experiments for comparability.
Data Analysis Method The mathematical model used to calculate the IC50 value can introduce variability.[3] Use a consistent, standardized non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) for all data analysis.

Troubleshooting Workflow for IC50 Variability:

A Inconsistent IC50 Results B Check this compound Stock Solution (Fresh DMSO, full solubilization) A->B C Standardize Cell Seeding (Consistent density, viability, passage #) A->C D Verify Incubation Time (Use consistent duration) A->D E Review Data Analysis (Consistent non-linear regression model) A->E F Re-run Experiment with Controls B->F C->F D->F E->F G Consistent Results F->G Yes H Contact Technical Support F->H No cluster_0 P-TEFb Complex CDK9 CDK9 RNAPolII_paused RNA Pol II (Paused) CDK9->RNAPolII_paused Phosphorylates Ser2/5 CyclinT1 Cyclin T1 RNAPolII_elongating RNA Pol II (Elongating) RNAPolII_paused->RNAPolII_elongating Transcription Gene Transcription (e.g., MCL-1, c-Myc) RNAPolII_elongating->Transcription JSH150 This compound JSH150->CDK9 CellSurvival Cell Survival & Proliferation Transcription->CellSurvival Apoptosis Apoptosis CellSurvival->Apoptosis Inhibition of A Unexpected Phenotype Observed B Confirm On-Target Effect (e.g., p-RNA Pol II levels) A->B C Perform Dose-Response (Use lowest effective concentration) B->C D Phenotype Persists at Low [this compound]? C->D E Consider Off-Target Effects D->E Yes F Phenotype is Likely On-Target D->F No G Kinome Profiling E->G

References

Technical Support Center: CDK9 L156F Mutation and JSH-150 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efficacy of the CDK9 inhibitor, JSH-150, in the context of the CDK9 L156F mutation.

Frequently Asked Questions (FAQs)

Q1: What is the CDK9 L156F mutation and why is it significant?

The L156F mutation is a substitution of Leucine (L) with Phenylalanine (F) at position 156 in the kinase domain of the CDK9 protein. This mutation has been identified as a source of acquired resistance to several CDK9 inhibitors.[1][2] The introduction of the bulkier phenylalanine residue can cause steric hindrance within the ATP-binding pocket, disrupting the binding of inhibitors.[1][2]

Q2: How does the CDK9 L156F mutation affect the efficacy of CDK9 inhibitors?

The L156F mutation has been shown to drive resistance to both ATP-competitive CDK9 inhibitors and proteolysis-targeting chimeras (PROTACs).[1][2] Mechanistically, the larger side chain of phenylalanine compared to leucine can physically obstruct the binding of inhibitor molecules to the ATP-binding site of CDK9.[1][2]

Q3: What is the reported efficacy of this compound on wild-type CDK9?

This compound is a highly potent and selective inhibitor of wild-type (WT) CDK9, with a reported half-maximal inhibitory concentration (IC50) of approximately 1 nM in biochemical assays.[3][4]

Q4: Is there quantitative data on the efficacy of this compound against the CDK9 L156F mutant?

As of the latest available information, direct quantitative data (e.g., IC50 or Ki values) for this compound specifically against the CDK9 L156F mutant is not publicly available. However, based on the known mechanism of resistance for the L156F mutation with other CDK9 inhibitors that bind in the same region, it is plausible that this compound's efficacy could be significantly reduced.[1][2] Researchers are encouraged to perform the experiments outlined in the protocols below to determine the precise impact of the L156F mutation on this compound activity.

Q5: Are there any known compounds that can overcome resistance mediated by the CDK9 L156F mutation?

Yes, a compound designated as IHMT-CDK9-36 has been identified that shows potent inhibitory activity against both wild-type CDK9 and the L156F mutant, suggesting that it is possible to overcome this resistance mechanism.[1][5]

Troubleshooting Guides

Issue 1: Reduced this compound Efficacy in Cell-Based Assays

Symptom: You observe a significant increase in the GI50 (concentration for 50% growth inhibition) or a lack of downstream signaling inhibition (e.g., no change in p-RNA Pol II Ser2, MCL-1, or MYC levels) in your cell line treated with this compound compared to previously established sensitive cell lines.

Possible Cause: Your cell line may have acquired a resistance mutation, such as L156F in the CDK9 gene.

Troubleshooting Steps:

  • Sequence the CDK9 Gene: Perform Sanger sequencing of the CDK9 kinase domain in your resistant cell line to check for the presence of the L156F mutation or other potential mutations.

  • Perform a Biochemical Kinase Assay: Compare the in vitro inhibitory activity of this compound on recombinant wild-type CDK9/cyclin T1 and L156F CDK9/cyclin T1 proteins. A significant shift in the IC50 value for the mutant protein will confirm on-target resistance.

  • Test an Alternative Inhibitor: If the L156F mutation is confirmed, consider testing a compound known to be effective against this mutant, such as IHMT-CDK9-36, as a positive control for overcoming resistance.[1]

Issue 2: Inconsistent Results in CDK9 Kinase Assays

Symptom: High variability in your in vitro kinase assay results when testing this compound against wild-type or mutant CDK9.

Possible Causes:

  • Enzyme Quality: The recombinant CDK9 protein may have low activity or be unstable.

  • Assay Conditions: Suboptimal ATP concentration, substrate concentration, or buffer components.

  • Compound Solubility: this compound may be precipitating at higher concentrations.

Troubleshooting Steps:

  • Validate Enzyme Activity: Test your recombinant CDK9 enzyme with a known, well-characterized inhibitor to ensure it is active.

  • Optimize ATP Concentration: The inhibitory potential of ATP-competitive inhibitors is dependent on the ATP concentration. Ensure you are using a consistent and appropriate ATP concentration for your assay (e.g., the Km value for ATP).

  • Check Compound Solubility: Visually inspect your compound dilutions for any signs of precipitation. If necessary, adjust the solvent or use a lower concentration range.

  • Include Proper Controls: Always include no-enzyme, no-substrate, and no-inhibitor controls in your assay plate.

Data Presentation

Table 1: Efficacy of this compound against Wild-Type CDK9

CompoundTargetIC50 (nM)Assay TypeReference
This compoundCDK9 (WT)1Biochemical[3][4]

Table 2: Example of Comparative Efficacy Data for CDK9 Inhibitors against WT and L156F Mutant CDK9 (Data for other inhibitors provided for context)

CompoundTargetIC50 (nM) - WTIC50 (nM) - L156FFold ChangeReference
BAY1251152CDK9Value not specifiedValue not specified>10[2]
AZD4573CDK9Value not specifiedValue not specified~3-fold increase in GI50[2]
IHMT-CDK9-36CDK9PotentPotentNo significant change[1]

Note: Specific IC50 values for BAY1251152 and AZD4573 from the cited study are presented graphically in the source and are not explicitly stated as numerical values in the abstract.

Experimental Protocols

Protocol 1: Generation of CDK9 L156F Knock-in Cell Line using CRISPR/Cas9

This protocol is based on methodologies described for generating similar resistance mutations.[2]

  • Design and Synthesize sgRNA and Donor Template:

    • Design a single guide RNA (sgRNA) targeting the region of the CDK9 gene encompassing Leucine 156.

    • Synthesize a single-stranded oligodeoxynucleotide (ssODN) donor template containing the desired C>T mutation to change the Leucine codon (CTC) to a Phenylalanine codon (TTC), flanked by homology arms.

  • Transfection:

    • Co-transfect the host cell line (e.g., a this compound sensitive line) with a plasmid expressing Cas9 and the designed sgRNA, along with the ssODN donor template.

  • Single-Cell Cloning and Screening:

    • After transfection, perform single-cell sorting into 96-well plates to isolate and expand individual clones.

    • Screen the resulting clones by Sanger sequencing of the targeted region of the CDK9 gene to identify those with the desired L156F mutation.

Protocol 2: Cell-Based Proliferation Assay
  • Cell Seeding: Seed both the parental (wild-type CDK9) and the L156F mutant cell lines in 96-well plates at an appropriate density.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (and other relevant inhibitors as controls) for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.

  • Data Analysis: Calculate the GI50 values for each cell line by fitting the dose-response data to a non-linear regression curve.

Protocol 3: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from standard kinase assay methodologies.[2][6]

  • Reaction Setup:

    • In a 384-well plate, add recombinant wild-type CDK9/cyclin T1 or L156F CDK9/cyclin T1 protein.

    • Add a serial dilution of this compound.

    • Initiate the kinase reaction by adding a mixture of a suitable peptide substrate and ATP.

  • Kinase Reaction: Incubate the plate at 30°C for a defined period (e.g., 1 hour).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

  • Data Analysis: Measure the luminescence and plot the signal against the inhibitor concentration to determine the IC50 value.

Mandatory Visualizations

CDK9_Signaling_Pathway PTEFb P-TEFb Complex (CDK9/Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates Ser2 of CTD DSIF_NELF DSIF/NELF PTEFb->DSIF_NELF Phosphorylates Transcription_Elongation Transcription Elongation RNAPII->Transcription_Elongation DSIF_NELF->Transcription_Elongation Removes block Anti_Apoptotic_Oncogenes Anti-Apoptotic & Oncogenes (e.g., MCL-1, MYC) Transcription_Elongation->Anti_Apoptotic_Oncogenes Cell_Survival Cell Survival & Proliferation Anti_Apoptotic_Oncogenes->Cell_Survival JSH150 This compound JSH150->PTEFb Inhibits L156F L156F Mutation L156F->JSH150 Steric Hindrance

Caption: CDK9 signaling pathway and the inhibitory mechanism of this compound.

Experimental_Workflow Start Start: Hypothesis of This compound Resistance Sequencing Sequence CDK9 in Resistant Cells Start->Sequencing CRISPR Generate L156F Knock-in Cell Line (CRISPR/Cas9) Start->CRISPR DataAnalysis Compare GI50/IC50 Values Sequencing->DataAnalysis CellAssay Cell-Based Proliferation Assay (WT vs L156F) CRISPR->CellAssay BiochemAssay Biochemical Kinase Assay (WT vs L156F) CRISPR->BiochemAssay CellAssay->DataAnalysis BiochemAssay->DataAnalysis Conclusion Conclusion: L156F Confers Resistance? DataAnalysis->Conclusion

Caption: Workflow for investigating this compound resistance due to the L156F mutation.

References

minimizing JSH-150 off-target effects in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for JSH-150, a potent and highly selective CDK9 inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a highly selective and potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] Its primary mechanism of action is the inhibition of the kinase activity of CDK9, which is a key component of the positive transcription elongation factor b (P-TEFb). By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain of RNA Polymerase II (RNA Pol II).[1][2][4] This leads to a dose-dependent suppression of the expression of short-lived anti-apoptotic proteins like MCL-1 and oncogenes such as c-Myc, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[1][2][4]

Q2: How selective is this compound for CDK9?

A2: this compound exhibits exceptional selectivity for CDK9. It has a reported IC50 of 1 nM against CDK9 kinase in biochemical assays.[1][2][3] Its selectivity is approximately 300 to 10,000-fold higher for CDK9 compared to other members of the CDK family.[2][4] Furthermore, a KINOMEscan analysis across 468 kinases/mutants resulted in a selectivity score (S score) of 0.01 at a 1 µM concentration, indicating a very low affinity for other kinases and a low potential for off-target effects.[1][4]

Q3: What are the recommended starting concentrations for in vitro and in vivo experiments?

A3: For in vitro cell-based assays, a starting concentration range of 10 nM to 1 µM is recommended, depending on the cell line and experimental endpoint. This compound has shown potent antiproliferative effects in various cancer cell lines with GI50 values in the low nanomolar range.[5] For in vivo studies, a dosage of 10 mg/kg has been shown to almost completely suppress tumor progression in a xenograft mouse model.[1][2][4] However, optimal dosage may vary depending on the animal model and tumor type, and dose-response studies are recommended.

Q4: Is there evidence of this compound cytotoxicity in normal, non-cancerous cells?

A4: this compound has been shown to be significantly less sensitive in normal Chinese Hamster Ovary (CHO) cells (GI50: 1.1 µM) compared to a wide range of cancer cell lines, where it is effective at nanomolar concentrations.[5] This suggests a favorable therapeutic window. However, it is always advisable to test for cytotoxicity in relevant normal cell lines or primary cells in parallel with cancer cells in your experiments.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with this compound.

Problem Potential Cause Recommended Solution
Inconsistent IC50 values in in vitro kinase assays Variation in ATP concentration. This compound is an ATP-competitive inhibitor.Standardize the ATP concentration across all assays. Using an ATP concentration close to the Km value for CDK9 will provide more consistent and comparable IC50 values.
Enzyme autophosphorylation affecting assay signal.If using a luciferase-based assay that measures ATP consumption, be aware that enzyme autophosphorylation can contribute to the signal. Consider using a more direct method of measuring substrate phosphorylation.[6]
Incorrect assay setup or reagents.Ensure the kinase, substrate, and buffer conditions are optimal for CDK9 activity. Refer to established protocols for CDK9 kinase assays.
Suboptimal inhibition of downstream targets (e.g., p-RNA Pol II, MCL-1) in cell-based assays Insufficient drug concentration or incubation time.Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. A 2-hour incubation has been shown to be effective in some cell lines.[3]
Poor cell permeability.While this compound has demonstrated good cell-based activity, permeability can vary between cell lines. If suspected, consider using permeabilization agents as a positive control, though this is not standard for routine experiments.
Rapid degradation of this compound in cell culture media.Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Store the stock solution at -20°C or -80°C.
Unexpected cytotoxicity in normal cells Off-target effects at high concentrations.Although highly selective, at very high concentrations, this compound may inhibit other kinases. Use the lowest effective concentration determined from dose-response studies. Always include a positive control for toxicity and a vehicle control (DMSO).
The specific normal cell line is unusually sensitive.Test a panel of different normal cell lines or primary cells to assess the general toxicity profile.
Lack of efficacy in in vivo animal models Poor bioavailability or rapid metabolism.Ensure proper formulation and administration of this compound. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Prepare fresh for each administration.
Inadequate dosing regimen.Optimize the dose and dosing frequency. While 10 mg/kg daily has been effective, the pharmacokinetics of your specific model may require adjustments.
Tumor model is resistant to CDK9 inhibition.Confirm the dependence of your tumor model on the CDK9 pathway. Analyze baseline levels of CDK9, c-Myc, and MCL-1. Consider combination therapies if resistance is observed.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50 (nM)Selectivity vs. CDK9
CDK9 1 -
CDK11,3401,340-fold
CDK22,8602,860-fold
CDK54,6404,640-fold
CDK71,7201,720-fold

Data compiled from multiple sources.[7]

Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeGI50 (µM)
A375Melanoma0.002 - 0.044
A431Squamous Cell Carcinoma0.002 - 0.044
BE(2)M17Neuroblastoma0.002 - 0.044
GIST-T1Gastrointestinal Stromal Tumor0.002 - 0.044
COLO205Colon Cancer0.002 - 0.044
Various Leukemia Cell LinesLeukemiaSingle to double digit nM
CHO (Normal Cells)Chinese Hamster Ovary1.1

Data compiled from MedchemExpress.[5]

Experimental Protocols

1. In Vitro CDK9 Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from published methods to determine the IC50 of this compound against CDK9.[3]

  • Materials:

    • Recombinant CDK9/Cyclin T1 enzyme

    • PDKtide substrate

    • ATP

    • This compound (serially diluted in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO and then in assay buffer.

    • In a 384-well plate, add 2.5 µL of the this compound dilution.

    • Add 2.5 µL of a solution containing the CDK9/Cyclin T1 enzyme and PDKtide substrate.

    • Initiate the reaction by adding 5 µL of ATP solution (final concentration should be near the Km of ATP for CDK9).

    • Incubate the plate at 37°C for 1 hour.

    • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes to consume unused ATP.

    • Add 10 µL of Kinase Detection Reagent.

    • Incubate at room temperature for 30 minutes to produce a luminescent signal.

    • Read the luminescence on a plate reader.

    • Calculate IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

2. Western Blot Analysis of Downstream Targets

This protocol is for assessing the effect of this compound on the phosphorylation of RNA Pol II and the expression of MCL-1 and c-Myc.

  • Materials:

    • Cancer cell line of interest

    • This compound

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies: anti-phospho-RNA Pol II (Ser2), anti-RNA Pol II, anti-MCL-1, anti-c-Myc, and a loading control (e.g., anti-GAPDH or anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL Western Blotting Substrate

  • Procedure:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 2-6 hours).

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine protein concentration using a BCA assay.

    • Denature protein lysates by boiling with Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and develop with ECL substrate.

    • Visualize the bands using a chemiluminescence imaging system.

Visualizations

CDK9_Signaling_Pathway cluster_0 This compound Inhibition cluster_1 Transcription Elongation cluster_2 Cellular Outcomes JSH150 This compound CDK9_CyclinT CDK9 / Cyclin T1 (P-TEFb) JSH150->CDK9_CyclinT Inhibition RNAPolII RNA Polymerase II CDK9_CyclinT->RNAPolII Phosphorylation pRNAPolII p-RNA Polymerase II (Ser2) Transcription Gene Transcription (e.g., MCL-1, c-Myc) pRNAPolII->Transcription Promotes Elongation Apoptosis Apoptosis Transcription->Apoptosis Suppression leads to CellCycleArrest Cell Cycle Arrest Transcription->CellCycleArrest Suppression leads to Troubleshooting_Workflow Start Experiment Start: Unexpected Result CheckConcentration Verify this compound Concentration & Purity Start->CheckConcentration CheckProtocol Review Experimental Protocol CheckConcentration->CheckProtocol InVitro In Vitro Assay? CheckProtocol->InVitro InVivo In Vivo Model? CheckProtocol->InVivo ATP_Concentration Check ATP Concentration InVitro->ATP_Concentration Formulation Check Formulation & Administration InVivo->Formulation Optimize Optimize Protocol & Re-run ATP_Concentration->Optimize Formulation->Optimize

References

Validation & Comparative

JSH-150: A Potent and Highly Selective CDK9 Inhibitor for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, JSH-150 has emerged as a significant pharmacological tool for studying the roles of Cyclin-Dependent Kinase 9 (CDK9) in various physiological and pathological processes. This guide provides a comprehensive overview of this compound's selectivity profile against other CDKs, supported by available experimental data.

This compound is a potent inhibitor of CDK9, a key regulator of transcriptional elongation. It has demonstrated significant potential in preclinical studies for its anti-proliferative effects in various cancer cell lines. A defining characteristic of this compound is its remarkable selectivity for CDK9 over other members of the CDK family and a broader panel of kinases, minimizing off-target effects and making it a precise tool for targeted research.

Selectivity Profile of this compound Against Cyclin-Dependent Kinases

Experimental data from biochemical assays highlight the high affinity and selectivity of this compound for CDK9. The half-maximal inhibitory concentration (IC50) for this compound against CDK9 is consistently reported in the low nanomolar range, indicating potent inhibition.

KinaseIC50 (nM)Fold Selectivity vs. CDK9
CDK9/cyclin T1 1 -
CDK1/cyclin B13401340
CDK2/cyclin A28602860
CDK5/p2546404640
CDK7/cyclin H/MAT117201720
CDK14/cyclin Y16801680
CDK16/cyclin Y292292

Note: IC50 values are sourced from publicly available data. The IC50 for CDK9 has been reported as 1 nM and 6 nM in different studies, which may be attributable to variations in experimental conditions.[1][2]

As the table illustrates, this compound displays a selectivity of over 1000-fold for CDK9 compared to other key cell cycle-regulating CDKs such as CDK1 and CDK2. This high degree of selectivity is crucial for delineating the specific functions of CDK9 in cellular processes.

A broader screening of this compound against a panel of 468 kinases, known as a KINOMEscan, resulted in a selectivity score (S score(1)) of 0.01, further underscoring its high specificity for CDK9.[3]

Experimental Protocols

The determination of the IC50 values for this compound against various CDKs is typically performed using a biochemical kinase assay. A commonly employed method is the ADP-Glo™ Kinase Assay .

ADP-Glo™ Kinase Assay Protocol

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. The inhibition of kinase activity by this compound is measured by a decrease in ADP production.

Materials:

  • Recombinant CDK/cyclin complexes

  • This compound (serially diluted)

  • Substrate (e.g., a peptide substrate for the specific CDK)

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

Procedure:

  • A kinase reaction is set up containing the specific CDK/cyclin complex, the substrate, and ATP in a buffer solution.

  • This compound, at various concentrations, is added to the reaction mixture. A control reaction without the inhibitor is also prepared.

  • The reaction is incubated to allow for the kinase-catalyzed phosphorylation of the substrate, which converts ATP to ADP.

  • The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

  • The luminescence is measured using a luminometer. The intensity of the light signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • IC50 values are calculated by plotting the kinase activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway and Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of CDK9. CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), a critical step for the transition from transcription initiation to productive elongation. By inhibiting CDK9, this compound prevents the phosphorylation of RNA Pol II, leading to a stall in transcriptional elongation. This, in turn, downregulates the expression of short-lived anti-apoptotic proteins, such as Mcl-1 and the proto-oncogene c-Myc, ultimately inducing cell cycle arrest and apoptosis in susceptible cells.

Below is a diagram illustrating the selectivity profile of this compound.

cluster_selectivity This compound Selectivity Profile JSH_150 This compound CDK9 CDK9 (IC50 = 1 nM) JSH_150->CDK9 High Potency CDK1 CDK1 (IC50 = 1340 nM) JSH_150->CDK1 Low Potency CDK2 CDK2 (IC50 = 2860 nM) JSH_150->CDK2 Low Potency CDK5 CDK5 (IC50 = 4640 nM) JSH_150->CDK5 Low Potency CDK7 CDK7 (IC50 = 1720 nM) JSH_150->CDK7 Low Potency cluster_pathway This compound Mechanism of Action JSH_150 This compound CDK9_CyclinT CDK9/Cyclin T1 (P-TEFb) JSH_150->CDK9_CyclinT Inhibition RNA_Pol_II RNA Polymerase II CDK9_CyclinT->RNA_Pol_II Phosphorylation Transcription_Elongation Transcription Elongation RNA_Pol_II->Transcription_Elongation Activation Mcl1_cMyc Mcl-1, c-Myc (Anti-apoptotic proteins) Transcription_Elongation->Mcl1_cMyc Expression Apoptosis Apoptosis Mcl1_cMyc->Apoptosis Inhibition

References

A Comparative Analysis of JSH-150 and Flavopiridol in Acute Myeloid Leukemia (AML) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of two cyclin-dependent kinase (CDK) inhibitors, JSH-150 and flavopiridol, in acute myeloid leukemia (AML) models. The information presented is collated from various independent studies to offer a comprehensive overview for research and drug development purposes.

Introduction

Acute myeloid leukemia (AML) remains a challenging hematological malignancy with a pressing need for novel therapeutic strategies. Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and transcription, making them attractive targets for anticancer drug development. Flavopiridol (also known as alvocidib), a pan-CDK inhibitor, has been evaluated in clinical trials for AML. This compound is a more recent and highly selective CDK9 inhibitor. This guide compares their performance in preclinical AML models based on available experimental data.

Mechanism of Action

Both this compound and flavopiridol exert their anti-leukemic effects by inhibiting CDKs, which leads to cell cycle arrest and apoptosis. However, their selectivity profiles differ significantly.

This compound is a highly potent and selective inhibitor of CDK9.[1][2] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II (RNA Pol II), a critical step for transcriptional elongation of many genes, including anti-apoptotic proteins like MCL-1 and the oncogene c-Myc. By selectively inhibiting CDK9, this compound effectively downregulates the expression of these key survival proteins in AML cells.[3]

Flavopiridol is a broader spectrum CDK inhibitor, targeting multiple CDKs including CDK1, CDK2, CDK4, CDK6, and CDK9 with IC50 values in the nanomolar range.[4][5] Its inhibitory action on CDKs involved in cell cycle progression (CDK1, CDK2, CDK4, CDK6) leads to cell cycle arrest at the G1/S and G2/M phases.[4] Its inhibition of CDK9 contributes to the downregulation of short-lived anti-apoptotic proteins like MCL-1, similar to this compound.[6]

CDK_Inhibitor_MoA cluster_JSH150 This compound cluster_Flavopiridol Flavopiridol JSH150 This compound CDK9_JSH CDK9 JSH150->CDK9_JSH inhibits (IC50 = 1 nM) PTEFb_JSH P-TEFb CDK9_JSH->PTEFb_JSH is part of RNAPolII_JSH RNA Pol II (C-terminal domain) PTEFb_JSH->RNAPolII_JSH phosphorylates Transcription_JSH Transcriptional Elongation RNAPolII_JSH->Transcription_JSH enables MCL1_cMyc_JSH MCL-1, c-Myc Expression Transcription_JSH->MCL1_cMyc_JSH drives Apoptosis_JSH Apoptosis MCL1_cMyc_JSH->Apoptosis_JSH suppression leads to Flavo Flavopiridol CDKs_Flavo CDK1, 2, 4, 6 Flavo->CDKs_Flavo inhibits CDK9_Flavo CDK9 Flavo->CDK9_Flavo inhibits CellCycle Cell Cycle Progression CDKs_Flavo->CellCycle drives PTEFb_Flavo P-TEFb CDK9_Flavo->PTEFb_Flavo is part of CellCycleArrest Cell Cycle Arrest CellCycle->CellCycleArrest inhibition leads to RNAPolII_Flavo RNA Pol II (C-terminal domain) PTEFb_Flavo->RNAPolII_Flavo phosphorylates Transcription_Flavo Transcriptional Elongation RNAPolII_Flavo->Transcription_Flavo enables MCL1_cMyc_Flavo MCL-1, c-Myc Expression Transcription_Flavo->MCL1_cMyc_Flavo drives Apoptosis_Flavo Apoptosis MCL1_cMyc_Flavo->Apoptosis_Flavo suppression leads to

Caption: Simplified signaling pathways of this compound and Flavopiridol.

Quantitative Data Presentation

The following tables summarize the in vitro efficacy of this compound and flavopiridol in AML cell lines. Data is compiled from multiple sources and experimental conditions may vary.

Table 1: Kinase Inhibitory Activity

CompoundTargetIC50 (nM)Selectivity Highlights
This compound CDK9/Cyclin T11[7][8]~300-10,000-fold selective over other CDKs.[9]
CDK1/Cyclin B1340[8]
CDK2/Cyclin A2860[8]
CDK7/Cyclin H1720[10][7][8]
Flavopiridol CDK1, CDK2, CDK4, CDK6, CDK920-100[5]Pan-CDK inhibitor.
CDK7~300-875[5]Less potent against CDK7.

Table 2: Anti-proliferative Activity in AML Cell Lines

CompoundCell LineAssay TypeIC50 / GI50 (nM)
This compound Leukemia Cell LinesGrowth InhibitionSingle to double-digit nM range[7][8]
Flavopiridol HL-60Growth Inhibition (IC50)~120[8]
MV4-11Cell ViabilitySignificant therapeutic activity (liposomal formulation)[11]
MOLM-13Cell ViabilitySignificant therapeutic activity (liposomal formulation)[11]

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of this compound and flavopiridol.

Cell Viability and Proliferation Assays
  • Objective: To determine the concentration of the drug that inhibits 50% of cell growth (GI50) or is lethal to 50% of the cells (IC50).

  • General Protocol:

    • AML cell lines (e.g., MV4-11, HL-60, MOLM-13) are seeded in 96-well plates.

    • Cells are treated with a range of concentrations of this compound or flavopiridol for a specified duration (e.g., 48 or 72 hours).

    • Cell viability is assessed using assays such as MTS, resazurin reduction, or CellTiter-Glo®, which measure metabolic activity or ATP content, respectively.

    • The absorbance or luminescence is measured, and the data is used to calculate the IC50 or GI50 values.

Apoptosis Assays
  • Objective: To quantify the extent of apoptosis induced by the compounds.

  • General Protocol (Annexin V/Propidium Iodide Staining):

    • AML cells are treated with the compounds for a defined period.

    • Cells are harvested, washed, and resuspended in a binding buffer.

    • Cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and propidium iodide (PI, a fluorescent dye that enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).

    • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]

Cell Cycle Analysis
  • Objective: To determine the effect of the compounds on cell cycle progression.

  • General Protocol (Propidium Iodide Staining):

    • AML cells are treated with the compounds for a specific duration.

    • Cells are harvested, washed, and fixed in cold ethanol.

    • The fixed cells are treated with RNase to remove RNA and then stained with propidium iodide, which intercalates with DNA.

    • The DNA content of the cells is analyzed by flow cytometry, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Xenograft Model start AML Cell Culture (e.g., MV4-11, HL-60) treatment Treatment with This compound or Flavopiridol start->treatment viability Cell Viability Assay (MTS, CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot (MCL-1, c-Myc, p-RNA Pol II) treatment->western_blot data_analysis Data Analysis (IC50/GI50, % Apoptosis, Cell Cycle Distribution) viability->data_analysis flow_cytometry Flow Cytometry Analysis apoptosis->flow_cytometry cell_cycle->flow_cytometry flow_cytometry->data_analysis injection Subcutaneous or Intravenous Injection of AML Cells (e.g., MV4-11) into Mice tumor_growth Tumor Establishment injection->tumor_growth drug_admin Drug Administration (this compound or Flavopiridol) tumor_growth->drug_admin monitoring Tumor Volume & Body Weight Monitoring drug_admin->monitoring endpoint Endpoint Analysis (Tumor Weight, Survival) monitoring->endpoint

Caption: General experimental workflows for in vitro and in vivo studies.
In Vivo Xenograft Models

  • Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.

  • General Protocol (MV4-11 Xenograft Model):

    • Immunocompromised mice (e.g., NOD/SCID or nude mice) are subcutaneously or intravenously injected with MV4-11 AML cells.[11][14]

    • Once tumors are established (for subcutaneous models) or leukemia is disseminated (for intravenous models), mice are randomized into treatment and control groups.

    • This compound (e.g., 10 mg/kg) or flavopiridol is administered via a defined route (e.g., intraperitoneal or intravenous injection) and schedule.[10]

    • Tumor volume and body weight are monitored regularly.

    • At the end of the study, tumors are excised and weighed, or survival is assessed.

Comparative Summary and Conclusion

  • Potency and Selectivity: this compound demonstrates significantly higher potency against its primary target, CDK9 (IC50 = 1 nM), compared to flavopiridol's broader CDK inhibition (IC50s in the 20-100 nM range). The high selectivity of this compound for CDK9 may offer a more targeted therapeutic approach with a potentially wider therapeutic window and fewer off-target effects compared to the pan-CDK inhibition of flavopiridol.

  • In Vitro Efficacy: Both compounds show potent anti-proliferative effects in AML cell lines in the nanomolar range. However, direct comparative studies are needed to definitively conclude which is more effective across a broader panel of AML subtypes.

  • In Vivo Efficacy: Both this compound and flavopiridol have demonstrated anti-tumor activity in preclinical AML xenograft models. This compound has been shown to almost completely suppress tumor progression in an MV4-11 model at a 10 mg/kg dose.[2][10] Flavopiridol has also shown significant therapeutic activity in MV4-11 and MOLM-13 models, particularly with a liposomal formulation.[11]

  • Mechanism of Action: While both drugs induce apoptosis and cell cycle arrest, this compound's action is primarily through the targeted inhibition of transcriptional elongation via CDK9. Flavopiridol's effects are a combination of inhibiting both transcriptional and cell-cycle CDKs. The high selectivity of this compound for CDK9 may be advantageous in AML, a disease often characterized by transcriptional addiction.

References

JSH-150 and Alvocidib: A Comparative Guide to CDK9 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent Cyclin-Dependent Kinase 9 (CDK9) inhibitors: JSH-150 and alvocidib. While both compounds target CDK9, a key regulator of transcriptional elongation and a promising target in oncology, they exhibit distinct profiles in terms of potency, selectivity, and clinical development stage. This document aims to provide an objective comparison to aid researchers in selecting the appropriate tool compound for their studies and to inform drug development strategies.

Mechanism of Action: Targeting Transcriptional Addiction in Cancer

CDK9, in complex with its cyclin partners (T1, T2a, T2b, or K), forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAP II) and negative elongation factors, releasing paused RNAP II and enabling transcriptional elongation. Many cancers, particularly hematological malignancies, are dependent on the continuous transcription of short-lived anti-apoptotic proteins like MCL-1 and oncogenes like MYC. Inhibition of CDK9 disrupts this "transcriptional addiction," leading to cell cycle arrest and apoptosis in cancer cells.[1]

This compound is a highly selective and potent inhibitor of CDK9.[2][3] It acts by blocking the ATP-binding site of CDK9, which in turn inhibits the phosphorylation of RNAP II and leads to the suppression of MCL-1 and c-Myc expression.[2]

Alvocidib (formerly known as flavopiridol) is a first-generation, broader-spectrum CDK inhibitor.[4] It inhibits several CDKs, including CDK1, 2, 4, 6, and 9.[5] Its anti-cancer effects are attributed to the inhibition of multiple cell cycle-related and transcriptional CDKs, with CDK9 inhibition being a key mechanism for its activity in diseases like acute myeloid leukemia (AML) through the downregulation of MCL-1.[5][6]

cluster_Inhibitors CDK9 Inhibitors cluster_Pathway CDK9 Signaling Pathway This compound This compound CDK9 CDK9 This compound->CDK9 Highly Selective Inhibition Alvocidib Alvocidib Alvocidib->CDK9 Broad CDK Inhibition RNAPII_Paused Paused RNAP II CDK9->RNAPII_Paused P RNAPII_Elongating Elongating RNAP II RNAPII_Paused->RNAPII_Elongating MCL1_MYC_Transcription MCL-1 & MYC Transcription RNAPII_Elongating->MCL1_MYC_Transcription Cell_Survival Cancer Cell Survival MCL1_MYC_Transcription->Cell_Survival

Figure 1: Simplified CDK9 signaling pathway and points of inhibition by this compound and alvocidib.

Potency and Selectivity: A Tale of Two Inhibitors

A key differentiator between this compound and alvocidib is their selectivity. This compound was developed as a highly selective CDK9 inhibitor, while alvocidib has a broader kinase inhibition profile. This difference has significant implications for their potential therapeutic windows and off-target effects.

Table 1: In Vitro Potency and Selectivity

ParameterThis compoundAlvocidib
CDK9 IC50 1 nM[2][3]~10 nM[5]
Other CDK IC50s CDK7: 1.72 µM (highly selective for CDK9)[3]CDK1: 30 nM, CDK2: 170 nM, CDK4: 100 nM, CDK6: 60 nM, CDK7: 300 nM[5]
Kinase Selectivity Highly selective over a panel of 468 kinases (KINOMEscan S score(1) = 0.01)[2]Pan-CDK inhibitor with activity against other kinases[5]

Disclaimer: IC50 values are highly dependent on assay conditions and should be interpreted with caution when comparing data from different sources.

Preclinical Efficacy

Both this compound and alvocidib have demonstrated anti-cancer activity in preclinical models.

This compound: this compound has shown potent antiproliferative effects against a range of cancer cell lines, including melanoma, neuroblastoma, hepatoma, colon cancer, lung cancer, and various leukemia cell lines.[2] In a xenograft mouse model using MV4-11 leukemia cells, a 10 mg/kg dose of this compound was able to almost completely suppress tumor progression.[2]

Alvocidib: As a compound that has been in development for a longer period, alvocidib has a more extensive preclinical dataset. It has demonstrated in vitro and in vivo activity in numerous cancer models, particularly in hematological malignancies.[4] Its clinical activity in AML is well-documented.[7]

Table 2: Preclinical Data Summary

FeatureThis compoundAlvocidib
Cell Line Activity Broad anti-proliferative effects against solid and hematological cancer cell lines.[2]Broad cytotoxicity against various tumor cell lines.[4]
In Vivo Efficacy Significant tumor suppression in an MV4-11 leukemia xenograft model.[2]Demonstrable in vivo activity in various preclinical models, leading to clinical trials.[7]
Pharmacokinetics Good in vivo PK/PD profile reported in a mouse model.[2]Pharmacokinetics have been studied in multiple clinical trials, showing avid plasma protein binding.[8][9]

Clinical Development

Alvocidib, being the first CDK inhibitor to enter clinical trials, has a significant history of clinical investigation.[4] It has shown clinical activity in patients with AML and chronic lymphocytic leukemia (CLL).[7][8] However, its development has been challenged by a narrow therapeutic window and significant toxicities, including tumor lysis syndrome and cytokine release syndrome.[8]

As a more recently developed compound, this compound is at an earlier stage of development, with promising preclinical data suggesting it may be a candidate for further investigation in clinical settings.[2] The high selectivity of this compound for CDK9 could potentially translate to a better safety profile compared to less selective inhibitors like alvocidib.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of kinase inhibitors. Below are representative protocols for key assays.

Kinase Assay

This compound (ADP-Glo™ Kinase Assay): This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Reaction Setup: A reaction mixture is prepared containing CDK9/CyclinK kinase, the test compound (this compound), and a CDK9 substrate (PDKtide) with ATP.

  • Incubation: The reaction is incubated for 1 hour at 37°C.

  • ADP-Glo™ Reagent: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Measurement: The luminescence is measured using a plate reader, and the dose-response curve is fitted to determine the IC50 value.

Alvocidib (Radioisotope-based Filter Binding Assay): This is a traditional method to measure kinase activity.

  • Reaction Mixture: The reaction includes the target kinase (e.g., CDK9), a substrate (e.g., a peptide derived from RNA polymerase II), [γ-33P]ATP, and the test compound (alvocidib).

  • Incubation: The reaction is incubated to allow for the transfer of the radiolabeled phosphate group to the substrate.

  • Stopping the Reaction: The reaction is stopped, often by the addition of an acid.

  • Filter Binding: The reaction mixture is spotted onto a phosphocellulose filter paper, which binds the phosphorylated substrate.

  • Washing: The filter is washed to remove unincorporated [γ-33P]ATP.

  • Measurement: The radioactivity retained on the filter is measured using a scintillation counter to determine the extent of kinase inhibition.

cluster_Workflow Typical Kinase Inhibitor Assay Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Start->Prepare_Reagents Incubate Incubate Reaction Mixture Prepare_Reagents->Incubate Detect_Signal Detect Kinase Activity (Luminescence or Radioactivity) Incubate->Detect_Signal Analyze_Data Data Analysis (IC50 Determination) Detect_Signal->Analyze_Data End End Analyze_Data->End

Figure 2: Generalized workflow for an in vitro kinase inhibitor assay.
Cell Viability Assay (MTS Assay for Alvocidib)

This colorimetric assay is used to assess the effect of a compound on cell proliferation and viability.

  • Cell Plating: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of alvocidib for a specified period (e.g., 72 hours).

  • MTS Reagent: An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution, in combination with an electron coupling reagent (phenazine methosulfate), is added to each well.

  • Incubation: The plates are incubated to allow viable cells to convert the MTS tetrazolium salt into a colored formazan product.

  • Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490-500 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The results are used to generate a dose-response curve and calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

Summary and Future Perspectives

This compound and alvocidib represent two distinct approaches to CDK9 inhibition. Alvocidib, a first-in-class pan-CDK inhibitor, has paved the way for targeting CDKs in cancer therapy and has demonstrated clinical activity, albeit with toxicity challenges. This compound exemplifies the next generation of CDK9 inhibitors, with its high potency and selectivity offering the potential for a wider therapeutic index and a more targeted approach to treating transcriptionally addicted cancers.

For researchers, the choice between these two inhibitors will depend on the specific research question. Alvocidib may be useful for studying the effects of broad CDK inhibition, while this compound is a more precise tool for dissecting the specific roles of CDK9. In the context of drug development, the high selectivity of this compound makes it an attractive candidate for further clinical investigation, with the hope of achieving the therapeutic benefits of CDK9 inhibition with an improved safety profile. Further head-to-head preclinical and, eventually, clinical studies will be crucial to fully elucidate the comparative efficacy and safety of these two CDK9 inhibitors.

References

JSH-150: A Comparative Analysis of a Potent and Selective CDK9 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of JSH-150's Performance Against Other Selective CDK9 Inhibitors, Supported by Preclinical Data.

The landscape of cancer therapeutics is increasingly focused on targeting transcriptional addiction, a hallmark of many malignancies. Cyclin-dependent kinase 9 (CDK9) has emerged as a critical target in this domain. As the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb), CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a pivotal step for releasing promoter-proximal pausing and enabling transcriptional elongation.[1][2] Cancer cells, often reliant on the continuous expression of short-lived oncoproteins and anti-apoptotic factors like MYC and Mcl-1, are particularly vulnerable to CDK9 inhibition.[3][4]

This compound is a novel, potent, and highly selective CDK9 inhibitor developed through a structure-guided design approach.[2] This guide provides a comparative analysis of this compound against other notable selective CDK9 inhibitors—AZD4573, KB-0742, and NVP-2—focusing on biochemical potency, kinase selectivity, cellular activity, and preclinical in vivo efficacy.

Biochemical Potency and Selectivity

A key differentiator for next-generation CDK9 inhibitors is their selectivity against other cyclin-dependent kinases, particularly those involved in cell cycle progression (e.g., CDK1, CDK2, CDK4/6), to minimize off-target toxicity.[5] this compound demonstrates exceptional potency and selectivity in biochemical assays.

Table 1: Comparison of Biochemical Potency (IC50) and Selectivity of CDK9 Inhibitors

CompoundCDK9 IC50 (nM)Selectivity over other CDKsKinome SelectivityReference
This compound 1~300 - 10,000-foldHigh (KINOMEscan S score(1) = 0.01)[2][6]
NVP-2 0.5~700-fold vs DYRK1B; >1000-fold vs CDK1/2High (Selective over 468 kinases)[7][8][9]
AZD4573 < 4>10-fold vs other CDKsHigh[10][11][12]
KB-0742 6>50-fold vs all CDKs; >100-fold vs cell-cycle CDKsHigh[13][14]

Data compiled from multiple sources; assays may not have been performed under identical conditions.

This compound's low nanomolar potency is comparable to that of NVP-2 and AZD4573.[2][7][10] Notably, it exhibits a remarkable selectivity margin of 300- to 10,000-fold against other CDK family members, a critical feature for a favorable therapeutic window.[2]

Mechanism of Action: Transcriptional Repression

The primary mechanism of action for these inhibitors is the suppression of transcriptional elongation. By inhibiting CDK9, they prevent the phosphorylation of RNAPII at the Serine 2 position (pSer2) of its C-terminal domain, leading to a rapid, dose-dependent decrease in the mRNA and protein levels of key survival factors.

CDK9_Pathway cluster_0 P-TEFb Complex CDK9 CDK9 RNAPII_paused Paused RNAPII CDK9->RNAPII_paused Phosphorylates RNAPII (Ser2) CyclinT Cyclin T1 RNAPII_elongating Elongating RNAPII RNAPII_paused->RNAPII_elongating Release Transcription Gene Transcription (MYC, Mcl-1, etc.) RNAPII_elongating->Transcription JSH_150 This compound & Other Inhibitors JSH_150->CDK9 Inhibition Apoptosis Apoptosis Transcription->Apoptosis Downregulation of survival proteins

CDK9 Inhibition Pathway

This inhibition leads to the depletion of proteins with short half-lives, such as Mcl-1 and MYC, ultimately inducing cell cycle arrest and apoptosis in transcriptionally addicted cancer cells.[6][10][15]

Cellular Activity: Anti-Proliferative Effects

The potent biochemical activity of this compound translates into robust anti-proliferative effects across a wide range of cancer cell lines, including both hematological malignancies and solid tumors.

Table 2: Comparison of In Vitro Anti-Proliferative Activity of CDK9 Inhibitors

CompoundCell Line (Cancer Type)Potency MetricValueReference
This compound VariousPotent antiproliferative effects(Not specified)[2][15]
MV4-11 (AML)Apoptosis inductionDose-dependent[2][6]
NVP-2 Kasumi-1 (AML)IC50 (24h)10.02 nM[16]
U937 (AML)IC50 (24h)12.15 nM[16]
AZD4573 Hematological Cancers (Median)GI50 (24h)11 nM[10]
Hematological Cancers (Median)Caspase EC50 (6h)30 nM[10]
KB-0742 22rv1 (Prostate)Growth Arrest1.2 µM[13]
Breast Cancer Cell LinesViabilityCytostatic/Cytotoxic[17]

This compound has demonstrated broad activity against cell lines from melanoma, neuroblastoma, hepatoma, colon cancer, lung cancer, and leukemia.[2][6] Similarly, AZD4573 and NVP-2 show potent, low-nanomolar activity, particularly in hematological cancer cell lines.[10][16]

In Vivo Efficacy in Preclinical Models

The ultimate test of a preclinical candidate is its performance in vivo. This compound has shown significant anti-tumor efficacy in a xenograft mouse model.

Table 3: Comparison of In Vivo Efficacy of CDK9 Inhibitors in Leukemia Xenograft Models

CompoundModelDosing RegimenOutcomeReference
This compound MV4-11 (AML) Xenograft10 mg/kgComplete suppression of tumor progression[2][6]
AZD4573 MV4-11 (AML) Xenograft15 mg/kg (IP, BID, weekly)Tumor regression[11][18]
KB-0742 TNBC PDX ModelsIntermittent (3-days on/4-days off)Anti-tumor activity[17]
NVP-2 (Data not available in searches)(Not available)(Not available)

In an MV4-11 acute myeloid leukemia (AML) xenograft model, a 10 mg/kg dose of this compound was sufficient to completely suppress tumor progression, highlighting its potential for in vivo activity.[2][6] This result is comparable to the tumor regressions observed with AZD4573 in similar models.[18] KB-0742, which is orally bioavailable, has also demonstrated anti-tumor activity in solid tumor patient-derived xenograft (PDX) models and is currently in Phase 1/2 clinical trials.[17][19]

Experimental Protocols

The data presented in this guide are based on standard preclinical assays. Below are generalized methodologies for the key experiments.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Workflow_ADP_Glo A 1. Kinase Reaction (CDK9, Substrate, ATP, Inhibitor) B 2. Incubate (e.g., 60 min at 37°C) A->B C 3. Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) B->C D 4. Incubate (e.g., 40 min at RT) C->D E 5. Add Kinase Detection Reagent (Converts ADP to ATP) D->E F 6. Incubate (e.g., 30 min at RT) E->F G 7. Measure Luminescence (Signal ∝ ADP produced) F->G

ADP-Glo™ Kinase Assay Workflow

Methodology:

  • The kinase reaction is initiated by combining the CDK9 enzyme, a suitable substrate (e.g., PDKtide), ATP, and varying concentrations of the inhibitor (e.g., this compound) in a reaction buffer.[15][20]

  • The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 37°C.[15]

  • ADP-Glo™ Reagent is added to stop the kinase reaction and deplete any remaining ATP. This is typically followed by a 40-minute incubation at room temperature.[21]

  • Kinase Detection Reagent is then added. This reagent contains enzymes that convert the ADP generated in the first step back into ATP.[21]

  • Following a 30-minute incubation, the newly synthesized ATP is quantified using a luciferase/luciferin reaction, which produces a luminescent signal directly proportional to the amount of ADP initially produced.[21]

  • Luminescence is measured with a plate reader, and IC50 values are calculated by fitting the data to a dose-response curve.[15]

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay determines the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells.

Methodology:

  • Cells are seeded in multi-well plates (e.g., 96-well) and treated with serial dilutions of the CDK9 inhibitor or a vehicle control (DMSO).

  • Plates are incubated for a specified period (e.g., 24-72 hours).

  • The plate and its contents are equilibrated to room temperature for approximately 30 minutes.[9]

  • A volume of CellTiter-Glo® Reagent equal to the culture medium volume is added to each well.[9][22]

  • The contents are mixed on an orbital shaker for ~2 minutes to induce cell lysis.[7]

  • The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.[9]

  • Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is recorded using a luminometer. GI50 or IC50 values are then calculated.

Western Blot for Target Engagement

This technique is used to detect the levels of specific proteins to confirm the inhibitor's mechanism of action in cells.

Methodology:

  • Cancer cells (e.g., MV4-11) are treated with the CDK9 inhibitor at various concentrations for a short duration (e.g., 2-6 hours).[15]

  • Cells are harvested and lysed to extract total proteins.

  • Protein concentration is determined, and equal amounts of protein from each sample are separated by size via SDS-PAGE.

  • The separated proteins are transferred to a membrane (e.g., PVDF).

  • The membrane is blocked and then incubated with primary antibodies specific for the target proteins, such as Phospho-RNAPII (Ser2), Mcl-1, MYC, and a loading control (e.g., GAPDH or β-actin).[15]

  • After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

  • A chemiluminescent substrate is added, and the resulting signal is captured, allowing for the visualization and quantification of protein levels.

In Vivo Xenograft Model

These studies assess the anti-tumor efficacy of a compound in a living organism.

Methodology:

  • Immunocompromised mice (e.g., NSG mice) are used to prevent rejection of human cells.

  • A specific number of human cancer cells (e.g., 1-5 million MV4-11 cells) are injected, typically subcutaneously or intravenously, to establish tumors.[3]

  • Once tumors are established, mice are randomized into vehicle control and treatment groups.

  • The CDK9 inhibitor is administered according to a specific dose and schedule (e.g., 10 mg/kg, intraperitoneally, once daily).[3][13]

  • Tumor volume and mouse body weight are measured regularly throughout the study.

  • At the end of the study, the efficacy is determined by comparing the tumor growth in the treated groups to the control group. Pharmacodynamic markers (like pSer2-RNAPII levels in tumor tissue) may also be assessed.

Conclusion

This compound stands as a highly potent and selective CDK9 inhibitor with a compelling preclinical profile. Its exceptional selectivity over other kinases, combined with potent anti-proliferative activity and robust in vivo efficacy, positions it as a strong candidate for further development. The data suggests that this compound's performance is highly competitive with other leading selective CDK9 inhibitors like NVP-2, AZD4573, and KB-0742. Its ability to completely suppress tumor progression in a leukemia xenograft model at a well-tolerated dose underscores its potential as a therapeutic agent for transcriptionally addicted cancers. Further clinical investigation is warranted to determine its safety and efficacy in patients.

References

Validating JSH-150 Targets: A Proteomics-Driven Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of how cutting-edge proteomics technologies can be employed to validate the molecular targets of JSH-150, a potent and highly selective CDK9 inhibitor. While direct proteomics studies on this compound are not yet extensively published, this document leverages data from analogous selective CDK9 inhibitors to illustrate the expected outcomes and methodologies. By presenting this information in a comparative format, we aim to equip researchers with the knowledge to design and interpret experiments for this compound and similar targeted therapies.

This compound is a novel and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), demonstrating an IC50 of 1 nM in biochemical assays.[1][2][3] Its mechanism of action involves the dose-dependent inhibition of RNA Polymerase II (Pol II) phosphorylation, leading to the suppression of key anti-apoptotic proteins like MCL-1 and c-Myc, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1][2] To rigorously validate its on-target efficacy and map potential off-target interactions, a multi-pronged proteomics approach is essential.

Comparative Analysis of Proteomics Methods for Target Validation

Several orthogonal proteomics methods are available to confirm the direct binding of this compound to CDK9 and to identify other potential protein interactions across the proteome. The following table summarizes these techniques and their expected outcomes for a selective CDK9 inhibitor.

Proteomics MethodPrincipleExpected On-Target Results for a Selective CDK9 InhibitorPotential Off-Target Identification
Chemical Proteomics (Affinity Purification-Mass Spectrometry) An immobilized analog of the inhibitor is used to "pull down" interacting proteins from cell lysates for identification by mass spectrometry.[4][5][6]- Primary Target: Strong and dose-dependent enrichment of CDK9. - Complex Partners: Co-purification of known CDK9 binding partners, such as Cyclin T1, Cyclin T2, and AFF4, indicating the capture of the p-TEFb complex.[4][5]Identification of other proteins that bind to the affinity probe, which may represent off-targets.
Kinobeads A mixture of broad-spectrum kinase inhibitors immobilized on beads is used to enrich a large portion of the cellular kinome. Competition with a free inhibitor reveals its specific kinase targets.[4][7][8][9][10][11]- Primary Target: Dose-dependent decrease in the binding of CDK9 to the Kinobeads. - Selectivity Profile: Minimal competition observed for other kinases at relevant concentrations.Reveals a comprehensive profile of kinase off-targets, allowing for a quantitative assessment of selectivity across the kinome.
Cellular Thermal Shift Assay (CETSA) Measures the change in the thermal stability of proteins upon ligand binding. Drug binding typically stabilizes the target protein, increasing its melting temperature.[4][5][12][13][14]- Direct Engagement: A significant and dose-dependent increase in the thermal stability of CDK9 in both cell lysates and intact cells.Can identify off-targets that exhibit a thermal shift upon compound treatment. In intact cells, it can also reveal downstream pathway modulations. For example, inhibition of an upstream kinase might alter the stability of its substrate.[5]
Quantitative Proteomics (SILAC/TMT) Compares the relative abundance of thousands of proteins between treated and untreated cells. Stable Isotope Labeling with Amino acids in Cell culture (SILAC) and Tandem Mass Tags (TMT) are common methods.[15][16][17][18][19]- Downstream Effects: Decreased abundance of short-lived proteins whose transcription is dependent on CDK9 activity, such as c-Myc and MCL-1.Can reveal broader cellular responses and potential off-target-driven changes in protein expression that are not direct binding events.[20][21]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of proteomics experiments. Below are outlines of the key experimental protocols.

Kinobeads-Based Competitive Profiling
  • Cell Culture and Lysis: Culture cells of interest (e.g., MV4-11 leukemia cells) to 70-80% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain native protein complexes.

  • Compound Incubation: Aliquot the cell lysate and incubate with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) or a DMSO vehicle control for a defined period (e.g., 1 hour) at 4°C.

  • Kinobeads Enrichment: Add the pre-washed Kinobeads slurry to each lysate-compound mixture and incubate to allow for the binding of kinases.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound kinases using a denaturing buffer.

  • Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the eluted kinases. Generate dose-response curves for each identified kinase to determine the potency of this compound against them.

Cellular Thermal Shift Assay (CETSA) with Mass Spectrometry Readout
  • Cell Treatment: Treat intact cells with this compound at a specific concentration or with a DMSO control for a defined time.

  • Heating Profile: Aliquot the treated cells and heat them to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.

  • Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Sample Preparation: Prepare the soluble protein fractions for mass spectrometry analysis using a standard proteomics workflow (reduction, alkylation, digestion, and peptide labeling with TMT or SILAC).

  • LC-MS/MS Analysis: Analyze the labeled peptides by LC-MS/MS.

  • Data Analysis: Quantify the relative abundance of each protein at each temperature point. Generate "melting curves" for each protein and determine the change in the melting temperature (Tm) upon this compound treatment. A positive shift in Tm indicates target engagement.

Visualizing the Molecular Landscape

Diagrams are essential for conceptualizing the complex biological processes and experimental workflows involved in target validation.

CDK9_Signaling_Pathway JSH150 This compound CDK9_CyclinT CDK9/Cyclin T1 (p-TEFb) JSH150->CDK9_CyclinT Inhibition RNAPolII RNA Polymerase II CDK9_CyclinT->RNAPolII Phosphorylation pRNAPolII p-RNA Pol II (Ser2) CDK9_CyclinT->pRNAPolII Transcription Transcriptional Elongation pRNAPolII->Transcription AntiApoptotic Anti-apoptotic Proteins (e.g., MCL-1, c-Myc) Transcription->AntiApoptotic Apoptosis Apoptosis AntiApoptotic->Apoptosis

Figure 1: Simplified signaling pathway of CDK9 inhibition by this compound.

Proteomics_Workflow cluster_0 Sample Preparation cluster_1 Proteomics Methodologies cluster_2 Data Acquisition & Analysis cluster_3 Outputs Cells Cancer Cells Treatment Treatment with this compound or DMSO Cells->Treatment Lysate Cell Lysate Treatment->Lysate Quant Quantitative Proteomics (SILAC/TMT) Treatment->Quant Kinobeads Kinobeads Assay Lysate->Kinobeads CETSA CETSA Lysate->CETSA Affinity Affinity Purification Lysate->Affinity MS LC-MS/MS Kinobeads->MS CETSA->MS Affinity->MS Quant->MS Data Data Analysis MS->Data OnTarget On-Target Validation (CDK9) Data->OnTarget OffTarget Off-Target Identification Data->OffTarget Pathway Pathway Analysis Data->Pathway

Figure 2: General experimental workflow for proteomic validation of this compound targets.

Conclusion

The validation of this compound's targets through a multi-faceted proteomics approach is critical for a comprehensive understanding of its mechanism of action and for predicting its therapeutic window. While direct binding to CDK9 is the expected primary on-target effect, a thorough investigation using techniques like Kinobeads and CETSA-MS will provide a detailed map of its selectivity across the kinome and the broader proteome. Furthermore, quantitative proteomics will shed light on the downstream consequences of CDK9 inhibition. The collective data from these orthogonal approaches will provide a high degree of confidence in this compound's target engagement profile, which is invaluable for its continued development as a potential therapeutic agent.

References

Comparative Analysis of JSH-150 and NVP-2: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of two prominent cyclin-dependent kinase 9 (CDK9) inhibitors, JSH-150 and NVP-2. Designed for researchers, scientists, and drug development professionals, this document outlines their mechanisms of action, summarizes key experimental data, and provides detailed experimental protocols to support further investigation.

Mechanism of Action and Target Profile

Both this compound and NVP-2 are potent and highly selective ATP-competitive inhibitors of CDK9, a key regulator of transcriptional elongation.[1][2][3] CDK9, in complex with its cyclin partner (T1, T2a, or T2b), forms the positive transcription elongation factor b (P-TEFb).[4][5] P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), promoting the transition from abortive to productive transcription elongation.[4][5][6] By inhibiting CDK9, both this compound and NVP-2 effectively suppress the phosphorylation of RNAP II, leading to a global downregulation of transcription, particularly of genes with short half-lives, including key oncogenes like MYC and anti-apoptotic proteins like MCL-1.[2][7][8] This ultimately results in cell cycle arrest and apoptosis in cancer cells.[2][3]

Quantitative Performance Data

The following tables summarize the available quantitative data for this compound and NVP-2, facilitating a direct comparison of their potency and selectivity.

Table 1: In Vitro Potency Against CDK9

CompoundTargetIC50 (nM)Assay Type
This compoundCDK91[2][8][9][10]Biochemical Kinase Assay (ADP-Glo)[2]
NVP-2CDK9/CycT0.514[1][7][11]Cell-free assay[1]

Table 2: Kinase Selectivity

CompoundSelectivity Profile
This compound~300-10,000-fold selectivity over other CDK family members.[2][3][9] High selectivity over 468 other kinases/mutants.[2][3][9]
NVP-2Highly selective, with DYRK1B being the only other kinase inhibited by >99% at 1 µM.[3][12] Shows inhibitory effects on CDK1/CycB (IC50: 0.584 µM), CDK2/CycA (IC50: 0.706 µM), and CDK16/CycY (IC50: 0.605 µM).[7][11]

Table 3: Anti-proliferative Activity in Cancer Cell Lines

CompoundCell Line(s)Effect
This compoundMelanoma, neuroblastoma, hepatoma, colon cancer, lung cancer, leukemia cell lines.[2][9][10]Potent anti-proliferative effects.[2][9]
NVP-2MOLT4 (leukemia)CRBN-dependent anti-proliferative and pro-apoptotic effects (IC50: 9 nM).[11][13]
NVP-2Various leukemia cell linesAnti-proliferative activity.[4]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the CDK9 signaling pathway targeted by this compound and NVP-2, and a typical experimental workflow for evaluating their efficacy.

CDK9_Signaling_Pathway cluster_transcription Transcriptional Regulation cluster_cellular_effects Cellular Effects RNAPII RNA Polymerase II p-RNAPII Phosphorylated RNAPII (Ser2) P-TEFb P-TEFb (CDK9/Cyclin T) P-TEFb->RNAPII Phosphorylation JSH-150_NVP-2 This compound / NVP-2 JSH-150_NVP-2->P-TEFb Inhibition Gene_Transcription Gene Transcription (e.g., MYC, MCL-1) p-RNAPII->Gene_Transcription Elongation Cell_Cycle_Arrest Cell Cycle Arrest Gene_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Transcription->Apoptosis

Caption: CDK9 signaling pathway inhibited by this compound and NVP-2.

Experimental_Workflow cluster_assays Downstream Analysis Cell_Culture Cancer Cell Lines Treatment Treat with this compound or NVP-2 (various concentrations) Cell_Culture->Treatment Incubation Incubate for defined time periods (e.g., 2h, 24h, 72h) Treatment->Incubation Kinase_Assay Kinase Assay (e.g., ADP-Glo) Incubation->Kinase_Assay Western_Blot Western Blot (p-RNAPII, MCL-1, c-Myc, PARP cleavage) Incubation->Western_Blot Proliferation_Assay Cell Proliferation Assay (e.g., CellTiter-Glo) Incubation->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase-3 activation) Incubation->Apoptosis_Assay

Caption: General experimental workflow for inhibitor evaluation.

Detailed Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for the characterization of this compound and NVP-2.

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay is used to determine the in vitro potency of the inhibitors against their target kinase.

  • Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that measures kinase activity by quantifying the amount of ADP produced during a kinase reaction.

  • Protocol (adapted for this compound): [2]

    • Prepare a reaction mixture containing CDK9/CyclinK kinase (e.g., 3 ng/µL), the CDK9 substrate PDKtide (e.g., 0.2 µg/µL), and ATP (e.g., 10 µM).[2]

    • Add serially diluted this compound or NVP-2 to the reaction mixture.

    • Incubate the reaction at 37°C for 1 hour.[2]

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[2]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.[2]

    • Measure the luminescence using a plate reader.

    • Calculate IC50 values by fitting the dose-response data to a non-linear regression curve using appropriate software (e.g., GraphPad Prism).[1][2]

Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the number of viable cells in culture based on the quantification of ATP.

  • Principle: The CellTiter-Glo® Assay determines the number of viable cells by measuring the amount of ATP present, which is an indicator of metabolically active cells.

  • Protocol (adapted for NVP-2): [1]

    • Seed cells (e.g., MOLT4) in a 96-well plate at an appropriate density.

    • Treat the cells with a range of concentrations of this compound or NVP-2. Include a DMSO control.

    • Incubate the cells for a specified period (e.g., 72 hours).[1]

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® Reagent to each well.

    • Mix the contents to induce cell lysis and stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Determine the anti-proliferative effects and calculate IC50 values.[1]

Western Blotting for Target Engagement and Downstream Effects

This technique is used to detect specific proteins in a sample and assess the effect of the inhibitors on their expression and phosphorylation status.

  • Principle: Western blotting uses gel electrophoresis to separate proteins by size, followed by transfer to a membrane and detection using specific antibodies.

  • Protocol (adapted for this compound): [2]

    • Treat cells (e.g., MV4-11, HL-60, MEC-1) with various concentrations of this compound or NVP-2 for a designated time (e.g., 2 hours).[2][9]

    • Lyse the cells in a suitable lysis buffer.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against target proteins such as Phospho-RNA Pol II (Ser2), total RNA Pol II, MCL-1, c-Myc, cleaved PARP, and a loading control (e.g., GAPDH).[2][7]

    • Wash the membrane and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using an appropriate substrate and imaging system.

Conclusion

Both this compound and NVP-2 are highly potent and selective inhibitors of CDK9, demonstrating significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. While NVP-2 exhibits a slightly lower IC50 in biochemical assays, both compounds show excellent selectivity for CDK9 over other kinases. The choice between these inhibitors for research purposes may depend on the specific experimental context, including the cell lines being investigated and the desired selectivity profile. The provided experimental protocols offer a foundation for researchers to further evaluate and compare these promising therapeutic agents.

References

A Head-to-Head In Vivo Comparison of Next-Generation CDK9 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of three prominent clinical-stage CDK9 inhibitors: AZD4573, KB-0742, and Voruciclib. While direct head-to-head preclinical studies are limited, this document synthesizes available in vivo data from separate studies to offer a comparative overview of their anti-cancer efficacy, mechanisms of action, and experimental protocols.

Cyclin-dependent kinase 9 (CDK9) has emerged as a critical therapeutic target in oncology. As a key regulator of transcriptional elongation, its inhibition leads to the downregulation of short-lived oncoproteins, most notably MYC and the anti-apoptotic protein MCL-1, which are crucial for the survival and proliferation of many cancer cells. This guide delves into the in vivo performance of three selective CDK9 inhibitors, providing a framework for understanding their potential in cancer therapy.

At a Glance: In Vivo Efficacy of CDK9 Inhibitors

The following tables summarize the key in vivo findings for AZD4573, KB-0742, and Voruciclib from various preclinical studies. It is important to note that these results are not from direct comparative studies and experimental conditions may vary.

Table 1: Summary of In Vivo Efficacy of AZD4573

Cancer ModelAnimal ModelDosing ScheduleKey Outcomes
Acute Myeloid Leukemia (AML)MV-4-11 Xenograft15 mg/kg, IP, twice daily with a 2-hour split, 2 days on/5 days offSustained tumor regressions for over 125 days.[1]
AMLPatient-Derived Xenograft (PDX)Not specified>50% reduction of leukemic blasts in the bone marrow in 5 out of 9 models.[1]
Diffuse Large B-cell Lymphoma (DLBCL)SUDHL4 XenograftIntermittent dosing94% tumor growth inhibition as monotherapy; complete tumor regressions when combined with venetoclax.[2]
Multiple Myeloma (MM), AML, Non-Hodgkin Lymphoma (NHL)Subcutaneous and disseminated modelsNot specifiedDurable tumor regressions.[3]

Table 2: Summary of In Vivo Efficacy of KB-0742

Cancer ModelAnimal ModelDosing ScheduleKey Outcomes
Triple-Negative Breast Cancer (TNBC)MYC-amplified PDX models60 mg/kg, PO, 3 days on/4 days off for up to 4 cyclesInhibition of tumor growth.[4]
LymphomaXenograft modelsNot specified>50% tumor growth inhibition.[5]
Small-Cell Lung CancerPatient-Derived Organoid (PDO) modelsNot specifiedActive in models regardless of treatment history.[5]
Castration-Resistant Prostate Cancer (CRPC)Not specifiedNot specifiedPotent anti-tumor activity.[6]

Table 3: Summary of In Vivo Efficacy of Voruciclib

Cancer ModelAnimal ModelDosing ScheduleKey Outcomes
KRAS-mutant Colorectal and Lung CancerXenograft modelsNot specifiedInhibition of tumor growth.[7]
KRAS G12C-mutant cancersNot specifiedNot specifiedSynergistic activity with KRAS G12C inhibitors.[8]
Acute Myeloid Leukemia (AML), Diffuse Large B-cell Lymphoma (DLBCL)Murine xenograft modelsNot specifiedSynergized with venetoclax, leading to increased apoptosis, decreased tumor growth, and improved survival.[9]

Delving into the Mechanism: The CDK9 Signaling Pathway

CDK9, in partnership with its regulatory cyclin T1 subunit, forms the Positive Transcription Elongation Factor b (P-TEFb) complex. This complex plays a pivotal role in releasing RNA Polymerase II (RNAPII) from promoter-proximal pausing, a critical step in transcriptional elongation. By phosphorylating the C-terminal domain of RNAPII, P-TEFb enables the transcription of various genes, including those encoding for key cancer-driving proteins like MYC and MCL-1. The inhibition of CDK9 disrupts this process, leading to a rapid decrease in the levels of these crucial oncoproteins and subsequent cancer cell apoptosis.

CDK9_Signaling_Pathway CDK9 Signaling Pathway in Transcriptional Regulation cluster_PTEFb P-TEFb Complex CDK9 CDK9 CyclinT1 CyclinT1 RNAPII RNA Polymerase II (paused) CDK9->RNAPII Phosphorylation of C-Terminal Domain CyclinT1->RNAPII Phosphorylation of C-Terminal Domain Transcription_Elongation Transcriptional Elongation RNAPII->Transcription_Elongation Release Promoter Promoter Region Promoter->RNAPII Binding mRNA mRNA transcripts (e.g., MYC, MCL-1) Transcription_Elongation->mRNA Oncoproteins Oncoproteins (MYC, MCL-1) mRNA->Oncoproteins Translation Apoptosis Apoptosis Oncoproteins->Apoptosis Inhibition of CDK9_Inhibitor CDK9 Inhibitor (e.g., AZD4573, KB-0742, Voruciclib) CDK9_Inhibitor->CDK9 Inhibition

Caption: The CDK9 signaling pathway, illustrating the role of the P-TEFb complex in promoting transcriptional elongation and the mechanism of CDK9 inhibitors.

Experimental Corner: In Vivo Study Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are generalized experimental protocols for in vivo xenograft studies with CDK9 inhibitors, based on the available literature.

General Xenograft Model Workflow

Xenograft_Workflow General Workflow for In Vivo Xenograft Studies Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Implantation Subcutaneous or Orthotopic Implantation of Cancer Cells Cell_Culture->Implantation Animal_Prep Animal Preparation (e.g., Immunocompromised Mice) Animal_Prep->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment with CDK9 Inhibitor or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Tumor Weight, Biomarker Analysis) Monitoring->Endpoint At study conclusion Stop End Endpoint->Stop

Caption: A generalized workflow for conducting in vivo xenograft studies to evaluate the efficacy of CDK9 inhibitors.

Detailed Methodologies

AZD4573 in AML Xenograft Model [1]

  • Cell Line: MV-4-11 human AML cells.

  • Animal Model: Not specified, but likely immunodeficient mice (e.g., NOD/SCID).

  • Cell Implantation: Subcutaneous injection of cancer cells.

  • Drug Formulation and Administration: AZD4573 administered via intraperitoneal (IP) injection.

  • Dosing Schedule: 15 mg/kg, administered twice daily with a 2-hour interval between doses, for two consecutive days, followed by a five-day break.

  • Efficacy Assessment: Tumor volume measured regularly.

  • Toxicity Assessment: Body weight monitored.

KB-0742 in TNBC Patient-Derived Xenograft (PDX) Model [4]

  • Animal Model: Not specified, but typically immunodeficient mice for PDX models.

  • Tumor Implantation: Subcutaneous implantation of patient-derived tumor fragments.

  • Drug Formulation and Administration: KB-0742 administered orally (PO).

  • Dosing Schedule: 60 mg/kg, administered daily for three consecutive days, followed by a four-day break, for up to four weeks.

  • Efficacy Assessment: Tumor growth inhibition measured.

  • Pharmacodynamic Assessment: Levels of pSER2 in RNAPII and MYC protein in tumor samples analyzed.

Voruciclib in KRAS-Mutant Cancer Xenograft Models [7]

  • Cell Lines: KRAS-mutant human cancer cell lines.

  • Animal Model: Murine xenograft models.

  • Efficacy Assessment: Inhibition of tumor growth.

  • Combination Studies: Evaluated in combination with KRAS G12C inhibitors.

Concluding Remarks

The preclinical in vivo data for AZD4573, KB-0742, and Voruciclib demonstrate promising anti-tumor activity across a range of hematological and solid tumor models. All three inhibitors effectively modulate the CDK9 pathway, leading to the downregulation of key oncogenic drivers and induction of apoptosis.

While a definitive head-to-head comparison is not yet available from a single, controlled in vivo study, the compiled data suggest that each of these agents holds significant therapeutic potential. AZD4573 has shown profound and sustained regressions in AML models. KB-0742 demonstrates efficacy in MYC-amplified solid tumors, a patient population with high unmet need. Voruciclib exhibits both single-agent activity and synergistic potential with other targeted therapies.

The choice of inhibitor for further clinical development will likely depend on the specific cancer type, the underlying genetic drivers, and the safety profile of each compound. Future clinical trial data will be crucial in elucidating the comparative efficacy and safety of these next-generation CDK9 inhibitors and their ultimate place in the oncology treatment landscape.

References

Validating JSH-150 On-Target Effects: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of genetic methods to validate the on-target effects of JSH-150, a highly selective and potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9). We present supporting experimental data, detailed protocols for key validation experiments, and diagrams to illustrate critical pathways and workflows. The primary goal of on-target validation is to confirm that the observed biological effects of a compound are a direct result of its interaction with the intended target. Genetic approaches, such as CRISPR-Cas9 knockout and siRNA knockdown, are indispensable tools for this purpose, as they allow for the specific removal or reduction of the target protein, thereby enabling a direct comparison with the pharmacological inhibition.

This compound: A Potent and Selective CDK9 Inhibitor

This compound has been identified as a potent CDK9 inhibitor with an IC50 of 1 nM in biochemical assays.[1][2] It demonstrates exceptional selectivity, being 300-10,000 fold more selective for CDK9 over other CDK family members and exhibiting high selectivity against a broader panel of 468 kinases.[1][3][4] Its mechanism of action involves the inhibition of CDK9-mediated phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which subsequently suppresses the expression of short-lived anti-apoptotic proteins like MCL-1 and oncogenes such as c-Myc, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1][4]

Comparative Analysis of CDK9 Inhibitors

To contextualize the performance of this compound, it is compared here with other known CDK9 inhibitors. The data highlights its high potency and selectivity profile.

InhibitorTarget(s)CDK9 IC50Selectivity ProfileKey Features
This compound CDK91 nM[1][2]~300-10,000-fold selective over other CDKs; High selectivity over 468 kinases[3][4]Highly potent and selective; Good in vivo PK/PD profile[1][4]
AZD4573 CDK9< 4 nM[3]Highly selective CDK9 inhibitorInduces apoptosis in a broad range of hematological cancer cell lines[3][5]
NVP-2 CDK9< 0.514 nM[3]>700-fold selective over DYRK1B; Good kinome selectivity[3]Structurally similar to this compound; Potent anti-proliferative effects[3]
AT7519 CDK2, CDK9Potent inhibitor of several CDKsPan-CDK inhibitor activityAdvanced to Phase II clinical trials[3]
R-Roscovitine CDK2, CDK7, CDK9Potent against CDK2, 7, 9Multi-CDK inhibitorFirst CDK inhibitor to enter clinical trials[3][5]

CDK9 Signaling Pathway and this compound's Mechanism of Action

CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the Positive Transcription Elongation Factor b (p-TEFb).[5] This complex is recruited to gene promoters and phosphorylates the Serine 2 residue of the RNA Pol II C-terminal domain. This phosphorylation event is a critical switch that allows the polymerase to transition from promoter-proximal pausing to productive transcriptional elongation. This process is essential for the expression of genes with short-lived mRNA and protein products, including key survival proteins (MCL-1) and oncogenes (c-Myc). By inhibiting CDK9, this compound blocks this crucial step, leading to the rapid depletion of these proteins and inducing apoptosis in cancer cells.

CDK9_Signaling_Pathway cluster_0 Nucleus PTEFb p-TEFb Complex (CDK9/Cyclin T1) RNA_Pol_II_Paused RNA Pol II (Paused) PTEFb->RNA_Pol_II_Paused Phosphorylates Ser2 of CTD RNA_Pol_II_Elongating RNA Pol II (Elongating) RNA_Pol_II_Paused->RNA_Pol_II_Elongating Transition Transcription Transcription of MCL-1, c-Myc, etc. RNA_Pol_II_Elongating->Transcription DNA Apoptosis Apoptosis & Cell Cycle Arrest Transcription->Apoptosis Depletion of survival proteins JSH150 This compound JSH150->PTEFb Inhibits

Caption: The CDK9 signaling pathway and the inhibitory action of this compound.

Genetic Approaches for On-Target Validation

The central principle of genetic target validation is that the phenotype induced by a genetic perturbation of the target (e.g., knockout or knockdown) should mirror the phenotype caused by the selective inhibitor. Furthermore, in a system where the target has been genetically removed, a truly on-target inhibitor should have a significantly diminished or no effect.

CRISPR-Cas9 Mediated Knockout

CRISPR-Cas9 technology allows for the permanent knockout (KO) of the CDK9 gene, creating a clean system to test the specificity of this compound. If this compound's anti-proliferative effects are mediated by CDK9, then CDK9-KO cells should be largely resistant to the drug.

CRISPR_Workflow A 1. Design & Synthesize gRNA for CDK9 B 2. Deliver Cas9 & gRNA into Target Cells A->B C 3. Isolate & Expand Single-Cell Clones B->C D 4. Validate CDK9 Knockout (Western Blot / Sequencing) C->D E 5. Treat WT and CDK9-KO Cells with this compound D->E F 6. Assess Phenotypes (Viability, Apoptosis, p-RNA Pol II) E->F

Caption: Experimental workflow for CRISPR-Cas9 based validation of this compound.

siRNA-Mediated Knockdown

Short interfering RNA (siRNA) offers a transient but effective method to reduce the expression of CDK9. This approach is often faster than generating stable KO cell lines. A successful on-target validation would show that cells treated with CDK9-targeting siRNA exhibit reduced sensitivity to this compound compared to cells treated with a non-targeting control siRNA.

siRNA_Workflow A 1. Design & Synthesize siRNA for CDK9 & Control B 2. Transfect Target Cells with siRNA A->B C 3. Incubate for 48-72h for Protein Depletion B->C D 4. Validate CDK9 Knockdown (qRT-PCR / Western Blot) C->D E 5. Treat siRNA & Control Cells with this compound D->E F 6. Assess Phenotypes (Viability, Apoptosis, p-RNA Pol II) E->F

Caption: Experimental workflow for siRNA-based validation of this compound.

Expected Outcomes of Genetic Validation

The following table summarizes the expected results from experiments designed to validate the on-target effects of this compound.

Cell Line / ConditionTreatmentCDK9 Protein Levelp-RNA Pol II (Ser2) LevelApoptosis RateInterpretation
Wild-Type (WT) DMSO (Vehicle)HighHighBaselineNormal cell function.
Wild-Type (WT) This compoundHighLowHighThis compound inhibits CDK9, reduces phosphorylation, and induces apoptosis.
CDK9 Knockout (KO) DMSO (Vehicle)AbsentLowModerate/HighGenetic loss of CDK9 phenocopies inhibitor effect.
CDK9 Knockout (KO) This compoundAbsentLowModerate/High (No significant change vs. DMSO)This compound has no additional effect, confirming CDK9 is the primary target.
Control siRNA This compoundHighLowHighThis compound effect is intact in control cells.
CDK9 siRNA This compoundLowLowModerate (Reduced vs. Control siRNA + this compound)Knockdown of CDK9 confers resistance to this compound, confirming on-target effect.

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of CDK9
  • gRNA Design : Design at least two unique gRNAs targeting early exons of the CDK9 gene using a validated online tool.

  • Vector Construction : Clone the designed gRNA sequences into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).

  • Cell Transfection/Transduction : Transfect or transduce the target cancer cell line (e.g., MV4-11 leukemia cells) with the Cas9/gRNA plasmid.

  • Selection and Clonal Isolation : Select transfected cells using an appropriate marker (e.g., puromycin). Isolate single cells into 96-well plates using fluorescence-activated cell sorting (FACS) or limiting dilution to grow clonal populations.

  • Knockout Validation :

    • Western Blot : Screen individual clones for the complete absence of CDK9 protein expression.

    • Sanger Sequencing : Sequence the genomic region targeted by the gRNA to confirm the presence of frameshift-inducing insertions/deletions (indels).

  • Phenotypic Assays :

    • Expand a validated CDK9-KO clone and a wild-type control clone.

    • Seed cells and treat with a dose range of this compound for 48-72 hours.

    • Measure cell viability using a CellTiter-Glo assay.

    • Measure apoptosis using Annexin V/PI staining followed by flow cytometry.

    • Perform western blotting to assess downstream markers like p-RNA Pol II (Ser2), MCL-1, and c-Myc.

Protocol 2: siRNA-Mediated Knockdown of CDK9
  • siRNA Preparation : Obtain at least two validated siRNAs targeting different sequences of CDK9 mRNA and a non-targeting control siRNA.

  • Transfection :

    • Seed target cells (e.g., MV4-11) in 6-well plates.

    • Transfect cells with 20-50 pmol of siRNA per well using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol.[6]

  • Incubation : Incubate the cells for 48-72 hours post-transfection to allow for mRNA degradation and protein depletion.[6]

  • Knockdown Validation :

    • qRT-PCR : Harvest RNA at 24-48 hours to confirm knockdown at the mRNA level.

    • Western Blot : Lyse cells at 48-72 hours to confirm the reduction of CDK9 protein. Use GAPDH or β-Actin as a loading control.[6]

  • Inhibitor Treatment and Phenotypic Assays :

    • After 24 hours of transfection, re-plate the cells and treat with this compound or DMSO for an additional 48 hours.

    • Perform cell viability and apoptosis assays as described in the CRISPR protocol to compare the sensitivity between CDK9-siRNA and control-siRNA treated cells.

Protocol 3: Western Blot Analysis for Target Engagement
  • Cell Treatment : Treat cells (e.g., MV4-11, HL-60) with varying concentrations of this compound or DMSO for 2-6 hours.[1][7]

  • Lysis : Wash cells with ice-cold 1x PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification : Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer : Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Recommended antibodies include: anti-CDK9, anti-phospho-RNA Pol II (Ser2), anti-RNA Pol II, anti-MCL-1, anti-c-Myc, and anti-GAPDH.[1][7]

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection : Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using appropriate software.

References

Safety Operating Guide

Proper Disposal and Safe Handling of JSH-150: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like JSH-150, a highly selective CDK9 inhibitor, are paramount for laboratory safety and environmental protection. This document provides essential, step-by-step guidance on the safe operational use and disposal of this compound, ensuring that its valuable role in research does not come at the cost of safety or compliance.

Essential Safety and Logistical Information

This compound is a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[1][2][3] Its high potency necessitates careful handling to avoid accidental exposure. The following tables summarize the key safety and physicochemical properties of this compound.

Physicochemical and Safety Data for this compound
PropertyValueReference
Molecular Formula C₂₄H₃₃ClN₆O₂S[3][4]
Molecular Weight 505.08 g/mol [3][4]
Appearance Solid powder[3]
Solubility Soluble in DMSO[2][3][5]
Storage Store powder at -20°C for the long term.[3]
Hazard Identification and Personal Protective Equipment (PPE)
HazardDescriptionRecommended PPE
Acute Toxicity The toxicological properties have not been thoroughly investigated. Assume the compound is hazardous upon ingestion, inhalation, or skin contact.Lab coat, safety glasses with side shields, chemical-resistant gloves (e.g., nitrile).
Irritation May cause skin, eye, and respiratory tract irritation.Use in a well-ventilated area or a chemical fume hood.
Environmental Hazard The environmental impact has not been fully evaluated. Avoid release into the environment.Follow proper disposal procedures to prevent environmental contamination.

Experimental Workflow for Handling and Disposal of this compound

The following diagram outlines a typical experimental workflow, from receiving and preparing this compound to the final disposal of waste. Adherence to these steps is crucial for maintaining a safe laboratory environment.

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal receive Receive this compound log Log in Inventory receive->log store Store at -20°C log->store prepare Prepare Stock Solution in Fume Hood store->prepare ppe Don Appropriate PPE prepare->ppe conduct Conduct Experiment ppe->conduct decontaminate_exp Decontaminate Work Area conduct->decontaminate_exp unused Unused this compound conduct->unused contaminated Contaminated Materials (Tips, Tubes, etc.) conduct->contaminated liquid Liquid Waste conduct->liquid solid_waste Solid Chemical Waste unused->solid_waste contaminated->solid_waste liquid_waste Liquid Chemical Waste liquid->liquid_waste dispose Dispose via Certified Hazardous Waste Contractor solid_waste->dispose liquid_waste->dispose

Caption: Experimental workflow for this compound from receipt to disposal.

Step-by-Step Disposal Procedures

Proper disposal of this compound and associated waste is critical. The primary principle is to treat all materials that have come into contact with this compound as hazardous waste.

1. Unused and Expired this compound:

  • Solid this compound: Should be disposed of in its original container or a clearly labeled, sealed container as solid chemical waste.

  • This compound Solutions: Solutions of this compound should be collected in a designated, sealed, and clearly labeled liquid hazardous waste container. Do not mix with other incompatible waste streams.

2. Contaminated Labware:

  • Solid Waste: All disposable items that have come into contact with this compound, such as pipette tips, tubes, gloves, and bench paper, must be collected in a designated, sealed hazardous waste bag or container for solid chemical waste.

  • Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container for hazardous waste.

  • Reusable Glassware: Reusable glassware should be decontaminated. A common procedure is to rinse the glassware with a solvent in which this compound is soluble (e.g., DMSO), followed by a wash with an appropriate detergent and water. The initial solvent rinse should be collected as hazardous liquid waste.

3. Liquid Waste:

  • All aqueous and solvent-based solutions containing this compound from experiments should be collected as hazardous liquid waste.

  • Ensure the waste container is properly labeled with the chemical name and concentration.

4. Final Disposal:

  • All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.

  • Never dispose of this compound or its contaminated materials down the drain or in the regular trash.

This compound and the CDK9 Signaling Pathway

This compound is a potent inhibitor of CDK9, a kinase that plays a crucial role in the regulation of transcription.[1][2][3] CDK9 is a component of the Positive Transcription Elongation Factor b (P-TEFb) complex.[6] This complex phosphorylates the C-terminal domain of RNA Polymerase II, which is a key step in releasing it from promoter-proximal pausing and allowing for productive transcript elongation.[7][8] By inhibiting CDK9, this compound prevents this phosphorylation event, leading to a blockage of transcription, particularly of genes with short-lived mRNA, including many oncogenes.[2][3] This mechanism underlies its potential as an anti-cancer agent.

G cluster_nucleus Nucleus PTEFb P-TEFb Complex (CDK9 + Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates Gene Gene Body PTEFb->Gene Promotes Elongation Transcription_Blocked Transcription Blocked PTEFb->Transcription_Blocked Promoter Promoter RNAPII->Promoter Binds to RNAPII->Gene Pauses at Promoter JSH150 This compound JSH150->PTEFb Inhibits Transcription_Blocked->Gene

Caption: this compound inhibits the CDK9 signaling pathway, blocking transcriptional elongation.

By adhering to these safety and disposal protocols, researchers can confidently and safely utilize this compound in their critical work, advancing scientific discovery while maintaining a commitment to safety and environmental responsibility.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JSH-150
Reactant of Route 2
Reactant of Route 2
JSH-150

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.